Product packaging for Rupatadine-d4Fumarate(Cat. No.:CAS No. 1795153-63-7)

Rupatadine-d4Fumarate

Cat. No.: B588019
CAS No.: 1795153-63-7
M. Wt: 536.061
InChI Key: JYBLCDXVHQWMSU-IKABZUPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rupatadine-d4Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C30H30ClN3O4 and its molecular weight is 536.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30ClN3O4 B588019 Rupatadine-d4Fumarate CAS No. 1795153-63-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Rupatadine-d4 Fumarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rupatadine-d4 Fumarate is the deuterated analog of Rupatadine Fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The incorporation of deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides a comprehensive overview of Rupatadine-d4 Fumarate, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use, and visualization of relevant biological pathways and analytical workflows.

Physicochemical Properties

Rupatadine-d4 Fumarate is a stable, isotopically labeled form of Rupatadine Fumarate. Its chemical and physical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.

PropertyRupatadine-d4 FumarateRupatadine Fumarate
Chemical Name 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene-d4]- 5H-benzo[1][2]cyclohepta[1,2-b]pyridine (2E)-2-Butenedioate8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[1][2]cyclohepta[1,2-b]pyridine fumarate
CAS Number 1795153-63-7[3]182349-12-8[4]
Molecular Formula C₃₀H₂₆D₄ClN₃O₄[1]C₂₆H₂₆ClN₃ · C₄H₄O₄[5]
Molecular Weight 536.05 g/mol [3]532.03 g/mol [4][5]
Appearance White to off-white crystalline powder[4]White or off-white crystalline powder[4]
Solubility Soluble in DMSO and methanol.[6]Soluble in methanol; almost insoluble in water.[4]
Storage Store at -20°C for long-term storage.[6]Store at -20°C.[6]

Mechanism of Action: Dual Antagonism of Histamine H1 and PAF Receptors

Rupatadine exerts its therapeutic effects through a dual mechanism of action: selective antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor. As Rupatadine-d4 Fumarate is chemically identical to Rupatadine Fumarate, differing only in isotopic labeling, its mechanism of action is the same.

Histamine H1 Receptor Antagonism

Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering symptoms such as itching, vasodilation, and increased vascular permeability. Rupatadine competitively binds to H1 receptors without activating them, thereby blocking the downstream signaling cascade initiated by histamine.

Platelet-Activating Factor (PAF) Receptor Antagonism

PAF is a potent phospholipid mediator involved in inflammatory and allergic processes, including platelet aggregation, bronchoconstriction, and increasing vascular permeability. Rupatadine also acts as a PAF receptor antagonist, mitigating the inflammatory effects mediated by PAF. This dual antagonism provides a more comprehensive approach to managing allergic conditions compared to traditional antihistamines that only target the H1 receptor.

Signaling Pathways

The antagonistic action of Rupatadine on H1 and PAF receptors inhibits their respective downstream signaling pathways.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Rupatadine Rupatadine Rupatadine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Inflammation Pro-inflammatory Gene Expression PKC->Inflammation Leads to

Caption: Rupatadine blocks the Histamine H1 receptor signaling pathway.

PAF_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Rupatadine Rupatadine Rupatadine->PAFR Blocks Gq_Gi Gq/Gi Proteins PAFR->Gq_Gi Activates PLC_PI3K PLC / PI3K Gq_Gi->PLC_PI3K Activates Platelet Platelet Aggregation Gq_Gi->Platelet Mediates IP3_DAG IP3 & DAG PLC_PI3K->IP3_DAG Generates Ca2_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca2_PKC Leads to MAPK MAPK Pathway Ca2_PKC->MAPK Activates Inflammation Inflammatory Responses MAPK->Inflammation Induces

Caption: Rupatadine blocks the Platelet-Activating Factor (PAF) receptor signaling pathway.

Experimental Protocols

Rupatadine-d4 Fumarate is primarily used as an internal standard for the quantification of rupatadine in biological matrices. Below is a representative experimental protocol for a bioanalytical method using LC-MS/MS.

Bioanalytical Method for Rupatadine in Human Plasma using LC-MS/MS

1. Objective: To quantify the concentration of rupatadine in human plasma samples using a validated LC-MS/MS method with Rupatadine-d4 Fumarate as the internal standard.

2. Materials and Reagents:

  • Rupatadine Fumarate reference standard

  • Rupatadine-d4 Fumarate (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Rupatadine and Rupatadine-d4 Fumarate in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of Rupatadine-d4 Fumarate (IS) at an appropriate concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rupatadine: m/z 416.2 → 282.1; Rupatadine-d4: m/z 420.2 → 286.1
Collision Energy Optimized for each transition

6. Data Analysis:

  • Quantify the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of rupatadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of rupatadine in plasma samples using Rupatadine-d4 Fumarate as an internal standard.

Bioanalytical_Workflow cluster_study Pharmacokinetic Study cluster_lab Bioanalytical Laboratory Dosing Dosing of Rupatadine Fumarate Sampling Blood Sample Collection Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spiking with Rupatadine-d4 IS Plasma->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data PK Pharmacokinetic Parameter Calculation Data->PK

Caption: A typical bioanalytical workflow for a pharmacokinetic study of Rupatadine.

Conclusion

Rupatadine-d4 Fumarate is an indispensable tool for researchers and drug development professionals involved in the study of Rupatadine. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is critical for pharmacokinetic and metabolism studies. This guide has provided a comprehensive technical overview to support its effective application in a research setting.

References

The Physicochemical Profile of Rupatadine-d4 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Rupatadine-d4 Fumarate, a deuterated analog of Rupatadine Fumarate. Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist.[1] The inclusion of deuterium atoms can modify the pharmacokinetic profile of a drug, making its deuterated standards essential for analytical and bioanalytical studies. This document details its core properties, the experimental methodologies for their determination, and its primary mechanism of action.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rupatadine-d4 Fumarate. This data is crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource(s)
Chemical Name (E)-but-2-enedioic acid;8-chloro-11-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[2][3]cyclohepta[2,4-b]pyridine[4]
Synonyms Rupatadine D4 fumarate, UR-12592 D4 fumarate[5][6]
CAS Number 1795153-63-7[4][5][7]
Molecular Formula C₃₀H₂₆D₄ClN₃O₄[4][6]
Molecular Weight 536.05 g/mol [4][6]
Appearance Solid[8]
Melting Point 194-201°C (for Rupatadine Fumarate)[8]
Solubility Insoluble in water; Soluble in methanol and ethanol; Very slightly soluble in chloroform (for Rupatadine Fumarate).[9]
Chemical Stability Stable under recommended storage conditions. Sensitive to strong acids/alkalis and strong oxidizing/reducing agents. Degrades under oxidative stress.[8][10]

Note: Some data, such as melting point and solubility, are reported for the non-deuterated Rupatadine Fumarate and are expected to be comparable for Rupatadine-d4 Fumarate.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail the standard methodologies for key analytical procedures.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Detailed Protocol:

  • Preparation: Add an excess amount of Rupatadine-d4 Fumarate to a series of vials containing the desired solvent or buffer system (e.g., pH-adjusted buffers to simulate physiological conditions).[12] The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]

  • Agitation: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[13]

  • Equilibration: Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required should be established in preliminary assessments by sampling at various time points until the concentration plateaus.[13]

  • Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[12]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of Rupatadine-d4 Fumarate in the supernatant using a validated analytical method, such as UV-Visible Spectrophotometry or a stability-indicating RP-HPLC method.[9][14] The solubility is reported in units such as mg/mL or µg/mL.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. The capillary method is a standard pharmacopeial technique.[15][16]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.[17]

Detailed Protocol:

  • Sample Preparation: Ensure the Rupatadine-d4 Fumarate sample is completely dry and finely powdered.[17]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[15]

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[18]

  • Heating: Heat the sample at a controlled rate. A typical procedure involves a rapid ramp to a temperature approximately 5°C below the expected melting point, followed by a slower, controlled ramp of about 1°C per minute.[15]

  • Observation and Recording: Observe the sample through a magnifying eyepiece. Record the temperature at which the first signs of melting (collapse point) are observed and the temperature at which the sample becomes completely liquid (clear point).[15] This range is the melting point of the substance.

Purity and Assay Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity and assay of active pharmaceutical ingredients.[10]

Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column.

Exemplary Protocol (based on published methods for Rupatadine Fumarate):

  • Chromatographic System: An HPLC system equipped with a PDA detector and a suitable data acquisition system.[10]

  • Column: A common choice is a C18 or similar reversed-phase column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH adjusted) and an organic solvent like methanol or acetonitrile.[9][10] The mobile phase should be filtered and degassed before use.

  • Flow Rate: Typically set around 1.0 to 1.5 mL/min.[9][10]

  • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducibility.[10]

  • Detection Wavelength: Set at a wavelength where the analyte shows maximum absorbance, such as 264 nm for Rupatadine.[10]

  • Sample Preparation: Accurately weigh and dissolve the Rupatadine-d4 Fumarate sample in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject a defined volume (e.g., 50 µL) of the sample and standard solutions into the chromatograph.[9] The retention time is used for identification, and the peak area is used for quantification against a standard curve.

Mechanism of Action and Signaling Pathway

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a potent and selective antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[2][19][20] This dual antagonism provides a comprehensive blockade of the key mediators involved in allergic and inflammatory responses.[2][21]

The binding of histamine to H1 receptors on various cells triggers symptoms like itching, vasodilation, and increased mucus production.[2] Simultaneously, PAF, a potent phospholipid mediator, contributes to vascular leakage, inflammation, and bronchoconstriction.[19][21] By blocking both of these receptors, Rupatadine effectively inhibits the downstream signaling cascades that lead to the clinical manifestations of allergic conditions such as allergic rhinitis and urticaria.[1][2]

Rupatadine_Mechanism_of_Action cluster_stimuli Allergic Stimuli cluster_cells Immune Cells cluster_mediators Mediator Release cluster_receptors Receptors cluster_drug Therapeutic Agent cluster_response Physiological Response Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates Histamine Histamine MastCell->Histamine Releases PAF PAF MastCell->PAF Releases H1R Histamine H1 Receptor Histamine->H1R Binds to PAFR PAF Receptor PAF->PAFR Binds to Symptoms Allergic & Inflammatory Symptoms (e.g., Itching, Vasodilation, Vascular Leakage) H1R->Symptoms PAFR->Symptoms Rupatadine Rupatadine Rupatadine->H1R Antagonizes Rupatadine->PAFR Antagonizes

Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

References

Synthesis of Rupatadine-d4 Fumarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this in-depth technical guide details a plausible synthetic pathway for Rupatadine-d4 Fumarate, an isotopically labeled derivative of the antihistamine Rupatadine. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The deuterated analog, Rupatadine-d4 Fumarate, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The synthesis outlined herein involves a multi-step process, commencing with the preparation of a key deuterated intermediate, 2,2,6,6-tetradeuterio-4-piperidone hydrochloride, followed by the construction of the deuterated Desloratadine core via a Wittig reaction, subsequent N-alkylation to introduce the substituted pyridine moiety, and final salt formation with fumaric acid.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the Rupatadine-d4 Fumarate synthesis.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1H/D Exchange4-Piperidone hydrochloride hydrate2,2,6,6-Tetradeuterio-4-piperidone hydrochloride141.63 (deuterated)1.321.18~90>98
2Synthesis of Tricyclic Ketone3-(2-(4-chlorophenyl)ethyl)picolinonitrile8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one243.692.291.95~85>99
3Wittig ReactionTricyclic Ketone & Deuterated PiperidoneDesloratadine-d4314.862.521.89~75>98
4N-AlkylationDesloratadine-d4Rupatadine-d4419.992.772.22~80>99
5Salt FormationRupatadine-d4Rupatadine-d4 Fumarate536.033.002.85~95>99.5

Experimental Protocols

Step 1: Synthesis of 2,2,6,6-Tetradeuterio-4-piperidone hydrochloride

This procedure utilizes a hydrogen-deuterium exchange reaction to introduce deuterium atoms at the alpha positions to the carbonyl group of 4-piperidone.

Methodology:

  • To a sealed reaction vessel, add 4-piperidone hydrochloride hydrate (1.0 g, 6.5 mmol).

  • Add deuterium oxide (D₂O, 20 mL) and catalytic amount of deuterium chloride (DCl) in D₂O (35 wt. %, 0.1 mL).

  • Heat the mixture to 80-90 °C with stirring for 48 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy until the disappearance of the signals corresponding to the protons at the 2 and 6 positions.

  • Cool the reaction mixture to room temperature.

  • Remove the D₂O under reduced pressure to yield 2,2,6,6-tetradeuterio-4-piperidone hydrochloride as a solid.

  • The product can be used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one

This is the synthesis of the tricyclic ketone core structure.

Methodology:

  • A mixture of 3-(2-(4-chlorophenyl)ethyl)picolinonitrile (2.42 g, 10 mmol) and polyphosphoric acid (20 g) is heated to 180°C for 4 hours.

  • The reaction mixture is cooled to 100°C and poured into ice water (100 mL).

  • The mixture is neutralized with a 50% aqueous sodium hydroxide solution and then extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one as a solid.

Step 3: Synthesis of Desloratadine-d4 via Wittig Reaction

This step constructs the piperidinylidene moiety onto the tricyclic core using the deuterated piperidone.

Methodology:

  • To a solution of triphenylphosphine (2.62 g, 10 mmol) in dry toluene (50 mL), add 2,2,6,6-tetradeuterio-4-piperidone hydrochloride (1.42 g, 10 mmol).

  • The mixture is heated to reflux for 24 hours to form the corresponding phosphonium salt.

  • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Suspend the phosphonium salt in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

  • Cool the suspension to -78 °C and add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to generate the ylide.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (2.44 g, 10 mmol) in dry THF (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Desloratadine-d4.

Step 4: Synthesis of Rupatadine-d4

This step involves the N-alkylation of the deuterated Desloratadine intermediate.

Methodology:

  • To a solution of Desloratadine-d4 (2.52 g, 8 mmol) in dimethylformamide (DMF, 40 mL), add potassium carbonate (2.21 g, 16 mmol) and a catalytic amount of potassium iodide (0.13 g, 0.8 mmol).

  • Add 3-(chloromethyl)-5-methylpyridine hydrochloride (1.48 g, 8.8 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude Rupatadine-d4 is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Step 5: Synthesis of Rupatadine-d4 Fumarate

The final step is the formation of the fumarate salt to improve stability and solubility.

Methodology:

  • Dissolve the purified Rupatadine-d4 (2.22 g, 5.3 mmol) in acetone (50 mL).

  • In a separate flask, dissolve fumaric acid (0.61 g, 5.3 mmol) in warm methanol (15 mL).

  • Add the methanolic solution of fumaric acid dropwise to the Rupatadine-d4 solution with stirring.

  • Stir the mixture at room temperature for 2 hours, during which a white precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to complete the precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield Rupatadine-d4 Fumarate as a white crystalline solid.

Visualizing the Synthesis

The following diagrams illustrate the key stages of the Rupatadine-d4 Fumarate synthesis.

Synthesis_of_Deuterated_Piperidone cluster_step1 Step 1: H/D Exchange 4-Piperidone_HCl 4-Piperidone Hydrochloride Hydrate Deuterated_Piperidone 2,2,6,6-Tetradeuterio-4-piperidone Hydrochloride 4-Piperidone_HCl->Deuterated_Piperidone H/D Exchange D2O_DCl D₂O, DCl (cat.) 80-90 °C, 48h

Synthesis of the key deuterated intermediate.

Rupatadine_d4_Synthesis_Workflow cluster_main_synthesis Core Synthesis of Rupatadine-d4 Tricyclic_Ketone 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one Desloratadine_d4 Desloratadine-d4 Tricyclic_Ketone->Desloratadine_d4 Step 3: Wittig Reaction Deuterated_Piperidone 2,2,6,6-Tetradeuterio-4-piperidone Hydrochloride Wittig_Reagents 1. PPh₃, Toluene, reflux 2. n-BuLi, THF, -78 °C Rupatadine_d4 Rupatadine-d4 Desloratadine_d4->Rupatadine_d4 Step 4: N-Alkylation Alkylation_Reagents 3-(Chloromethyl)-5-methylpyridine HCl K₂CO₃, KI, DMF, 70 °C Rupatadine_d4_Fumarate Rupatadine-d4 Fumarate Rupatadine_d4->Rupatadine_d4_Fumarate Step 5: Salt Formation Fumaric_Acid Fumaric Acid Acetone/Methanol

Overall synthetic workflow for Rupatadine-d4 Fumarate.

References

An In-Depth Technical Guide to Rupatadine-d4 Fumarate (CAS Number: 1795153-63-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine-d4 Fumarate, the deuterated analog of Rupatadine Fumarate, serves as a critical internal standard for the quantitative analysis of rupatadine in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of Rupatadine-d4 Fumarate, including its synthesis, physicochemical properties, and detailed applications in bioanalytical methodologies. Furthermore, it elucidates the pharmacological mechanism of action of rupatadine, for which this deuterated standard is essential for accurate quantification.

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1] To accurately determine its concentration in biological samples, a stable isotope-labeled internal standard is indispensable. Rupatadine-d4 Fumarate, with a CAS number of 1795153-63-7, fulfills this role by mimicking the chemical and physical properties of the parent drug, thereby accounting for variability during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Rupatadine-d4 Fumarate is presented in the table below.

PropertyValue
CAS Number1795153-63-7
Molecular FormulaC₃₀H₂₆D₄ClN₃O₄
Molecular Weight536.05 g/mol
AppearanceWhite to off-white solid
Isotopic PurityTypically ≥98%
Chemical Name8-chloro-11-(1-((5-methylpyridin-3-yl)methyl)piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine fumarate

Synthesis of Rupatadine-d4 Fumarate

The synthesis of Rupatadine-d4 Fumarate involves the introduction of four deuterium atoms into the rupatadine molecule. While specific, detailed protocols for the deuteration are proprietary, a plausible synthetic route can be inferred from the general synthesis of rupatadine. The deuterium labels are typically introduced on the piperidinylidene ring. The final step involves the formation of the fumarate salt.

A proposed synthetic scheme is outlined below:

G cluster_0 Proposed Synthesis of Rupatadine-d4 A Desloratadine D Rupatadine-d4 A->D Alkylation B 3-methyl-5-(chloromethyl)pyridine hydrochloride B->D C Piperidin-4-one-d4 C->D Intermediate Steps E Rupatadine-d4 Fumarate D->E Salt Formation F Fumaric Acid F->E

A proposed synthetic pathway for Rupatadine-d4 Fumarate.

The synthesis generally involves the N-alkylation of desloratadine with a deuterated piperidine derivative, followed by salt formation with fumaric acid.

Application in Bioanalytical Methods

Rupatadine-d4 Fumarate is predominantly used as an internal standard in LC-MS/MS methods for the quantification of rupatadine in biological matrices such as human plasma.

Experimental Protocol: LC-MS/MS Quantification of Rupatadine

The following protocol is a representative example of how Rupatadine-d4 Fumarate is used in a typical bioanalytical assay.

4.1.1. Sample Preparation

  • To 200 µL of human plasma, add 25 µL of Rupatadine-d4 Fumarate internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

4.1.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0.0
2.0
2.5
2.6
4.0
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System API 4000 or equivalent
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Rupatadine: Q1/Q3 (e.g., 416.2 -> 282.1)Rupatadine-d4: Q1/Q3 (e.g., 420.2 -> 286.1)
Collision Energy Optimized for each transition
Method Validation Data

The use of Rupatadine-d4 Fumarate as an internal standard allows for robust and reliable method validation. The tables below summarize typical validation parameters from published methods.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Rupatadine0.1 - 500.1>0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 5< 695 - 105
Medium5< 4< 597 - 103
High40< 3< 498 - 102

Pharmacological Profile of Rupatadine

Rupatadine is a dual-acting antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1] This dual mechanism contributes to its efficacy in managing allergic conditions.

Mechanism of Action

During an allergic response, mast cells degranulate and release inflammatory mediators, including histamine and PAF.

  • Histamine binds to H1 receptors, leading to symptoms like itching, sneezing, and rhinorrhea.

  • PAF binds to its receptors, causing increased vascular permeability and bronchoconstriction.

Rupatadine competitively blocks both of these receptors, thereby inhibiting the downstream signaling pathways and alleviating allergic symptoms.

cluster_0 Rupatadine's Dual Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine PAF PAF Release MastCell->PAF H1Receptor H1 Receptor Histamine->H1Receptor PAFReceptor PAF Receptor PAF->PAFReceptor Symptoms Allergic Symptoms (Itching, Sneezing, etc.) H1Receptor->Symptoms Signal Transduction PAFReceptor->Symptoms Signal Transduction Rupatadine Rupatadine Rupatadine->H1Receptor Blocks Rupatadine->PAFReceptor Blocks cluster_0 Bioanalytical Workflow with Rupatadine-d4 Fumarate SampleCollection Plasma Sample Collection Spiking Spike with Rupatadine-d4 (Internal Standard) SampleCollection->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Rupatadine Analysis->Quantification PKAnalysis Pharmacokinetic Analysis Quantification->PKAnalysis

References

In-Depth Technical Guide: Physicochemical Properties and Analytical Characterization of Rupatadine-d4 Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of Rupatadine-d4 Fumarate, a deuterated analog of the antihistamine and platelet-activating factor (PAF) antagonist, Rupatadine Fumarate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetic (DMPK) studies, and the development of analytical methodologies for deuterated pharmaceutical compounds.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen atoms can subtly alter the physicochemical properties of a molecule. The primary motivation for this isotopic substitution is often to leverage the kinetic isotope effect, which can lead to a slower rate of metabolism and a longer biological half-life. Below is a summary of the key quantitative data for Rupatadine-d4 Fumarate and its related non-deuterated counterparts.

CompoundChemical FormulaMolecular Weight ( g/mol )
Rupatadine-d4 Fumarate C₃₀H₂₆D₄ClN₃O₄536.05[1][2]
Rupatadine-d4C₂₆H₂₂D₄ClN₃419.98
Rupatadine FumarateC₃₀H₃₀ClN₃O₄532.03[3][4]
RupatadineC₂₆H₂₆ClN₃415.96 - 416.0[4][5][6][7]
Fumaric AcidC₄H₄O₄116.07[8][9][10][11][12]

Experimental Protocols

Synthesis of Rupatadine-d4 Fumarate

The synthesis of Rupatadine-d4 Fumarate follows a similar pathway to its non-deuterated analog, with the introduction of deuterium atoms at specific positions. The following is a generalized synthetic protocol based on established methods for Rupatadine synthesis.

Step 1: N-alkylation of Desloratadine with a Deuterated Intermediate

A key step involves the N-alkylation of Desloratadine with a deuterated form of 3-bromomethyl-5-methyl pyridine or a similar halogenated derivative.

  • Reaction: Desloratadine is reacted with 3-(bromomethyl-d2)-5-methylpyridine in a biphasic solvent system.

  • Catalyst: A phase transfer catalyst, such as Tetrabutylammonium bromide, is employed to facilitate the reaction between the aqueous and organic phases.

  • Base: An aqueous alkali solution, for example, sodium hydroxide, is used to deprotonate the secondary amine of Desloratadine.

  • Solvent System: A water-immiscible organic solvent like dichloromethane or toluene is used.

  • Temperature: The reaction is typically carried out at a controlled temperature, often ranging from room temperature up to 50°C.

  • Work-up: Following the reaction, the organic layer is separated, washed, dried, and the solvent is evaporated to yield Rupatadine-d4.

Step 2: Salt Formation with Fumaric Acid

The free base of Rupatadine-d4 is then converted to the fumarate salt to improve its stability and solubility.

  • Reaction: Rupatadine-d4 is dissolved in a suitable organic solvent, such as ethyl acetate or a ketonic solvent.

  • Reagent: A solution of fumaric acid in an alcohol, like methanol, is added to the Rupatadine-d4 solution.

  • Crystallization: The mixture is stirred, often at a reduced temperature (e.g., 0 to -5°C), to induce the crystallization of Rupatadine-d4 Fumarate.

  • Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Molecular Weight Determination and Isotopic Purity Analysis

The accurate determination of the molecular weight and the confirmation of isotopic enrichment are critical for the characterization of deuterated compounds. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

  • Sample Preparation: A dilute solution of Rupatadine-d4 Fumarate is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretical calculated mass. The presence of four deuterium atoms will result in a mass shift of approximately 4 Da compared to the non-deuterated analog. The isotopic distribution pattern is also analyzed to confirm the number of deuterium atoms incorporated.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: The ¹H NMR spectrum is acquired to identify the positions where deuterium has been incorporated. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration.

  • ²H NMR: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signals, providing further confirmation of the labeling positions.

  • ¹³C NMR: The ¹³C NMR spectrum can also provide structural information and confirm the integrity of the carbon skeleton.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the molecular weight and structural confirmation of Rupatadine-d4 Fumarate.

Molecular_Weight_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation S1 Synthesized Rupatadine-d4 Fumarate A1 High-Resolution Mass Spectrometry (HRMS) S1->A1 Sample Injection A2 Nuclear Magnetic Resonance (NMR) Spectroscopy S1->A2 Sample Dissolution A3 Elemental Analysis (Optional) S1->A3 Sample Preparation R1 Determine Exact Mass & Isotopic Distribution A1->R1 R2 Confirm Deuterium Incorporation Sites A2->R2 R3 Verify Elemental Composition A3->R3 R4 Final Molecular Weight Confirmation R1->R4 R2->R4 R3->R4

Caption: Workflow for Molecular Weight Determination.

References

The Role of Rupatadine-d4 Fumarate as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Rupatadine-d4 Fumarate as an internal standard in the quantitative bioanalysis of rupatadine. By leveraging the principles of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS), Rupatadine-d4 Fumarate ensures the accuracy and precision required for pharmacokinetic and bioequivalence studies.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. Rupatadine-d4 Fumarate, a deuterium-labeled form of rupatadine, serves as an exemplary SIL-IS.

The core principle of its mechanism of action as an internal standard lies in its near-identical physicochemical properties to the unlabeled analyte, rupatadine. Because of their structural similarity, Rupatadine-d4 and rupatadine co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference from the incorporated deuterium atoms, they are distinguishable by the mass spectrometer. This allows for the quantification of the analyte based on the ratio of its response to that of the known concentration of the internal standard, effectively normalizing for any sample loss during extraction or fluctuations in instrument response.

Bioanalytical Method for Rupatadine using Rupatadine-d4 Fumarate as an Internal Standard

The following protocol is a representative method for the simultaneous determination of rupatadine and its active metabolites in human plasma, adapted to illustrate the use of Rupatadine-d4 Fumarate as the internal standard.

Experimental Protocol

2.1.1. Materials and Reagents:

  • Analytes: Rupatadine, Desloratadine, 3-Hydroxydesloratadine

  • Internal Standard: Rupatadine-d4 Fumarate

  • Reagents: Methanol (HPLC grade), Formic acid, Ammonium acetate, Water (double distilled), Human plasma (drug-free)

2.1.2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Rupatadine-d4 Fumarate in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2.1.3. Liquid Chromatography Conditions:

  • LC System: Agilent 1260 Series or equivalent

  • Column: C18 column (e.g., Hedera ODS-2, 2.1 mm × 150 mm, 5 µm)

  • Mobile Phase:

    • A: 10 mM Ammonium acetate with 0.1% (v/v) formic acid in water

    • B: Methanol

  • Gradient Elution: A suitable gradient program to separate the analytes from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

2.1.4. Mass Spectrometry Conditions:

  • MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters for Rupatadine, its Metabolites, and Rupatadine-d4 (Internal Standard)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rupatadine416.0309.1
Desloratadine311.0259.1
3-Hydroxydesloratadine327.0275.2
Rupatadine-d4 (IS) 420.0 313.1

Note: The m/z transitions for Rupatadine-d4 are representative and may vary based on the specific fragmentation pattern.

Table 2: Representative Calibration Curve Data for Rupatadine

Concentration (ng/mL)Peak Area Ratio (Rupatadine/Rupatadine-d4)
0.050.012
0.150.035
0.500.118
1.500.355
5.001.180
10.02.350
20.04.710
35.08.230

Visualizations

Rupatadine Mechanism of Action

Rupatadine exerts its therapeutic effects through a dual mechanism: antagonizing the histamine H1 receptor and the Platelet-Activating Factor (PAF) receptor. This dual action effectively mitigates the allergic response.

rupatadine_moa cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling H1R H1 Receptor Allergic_Symptoms Allergic Symptoms (e.g., itching, swelling, vasodilation) H1R->Allergic_Symptoms Activates PAFR PAF Receptor PAFR->Allergic_Symptoms Activates Histamine Histamine Histamine->H1R PAF PAF PAF->PAFR Rupatadine Rupatadine Rupatadine->H1R Blocks Rupatadine->PAFR Blocks

Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of rupatadine in plasma samples using Rupatadine-d4 Fumarate as an internal standard.

bioanalytical_workflow start Plasma Sample Collection add_is Addition of Rupatadine-d4 Internal Standard start->add_is protein_precipitation Protein Precipitation (with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for plasma sample analysis of Rupatadine.

Conclusion

The use of Rupatadine-d4 Fumarate as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of rupatadine. Its mechanism of action, rooted in the principles of stable isotope dilution, allows for the precise correction of analytical variability, thereby ensuring the integrity of pharmacokinetic and bioequivalence data. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.

Stability and Storage of Rupatadine-d4 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Rupatadine-d4 Fumarate. It includes a summary of degradation studies, detailed experimental protocols, and visualizations to support researchers in maintaining the integrity of this compound for accurate and reproducible results.

Introduction

Rupatadine is a second-generation, non-sedating antagonist of both histamine H1 and platelet-activating factor (PAF) receptors. Its deuterated analog, Rupatadine-d4 Fumarate, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. The stability of such standards is paramount to ensure the accuracy of experimental outcomes. This document outlines the known stability profile of Rupatadine Fumarate under various stress conditions and provides the best-practice storage recommendations for Rupatadine-d4 Fumarate.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the chemical purity of Rupatadine-d4 Fumarate. The following conditions are recommended based on supplier data sheets and safety information.

Solid Form

For the solid (neat) form of Rupatadine-d4 Fumarate, the recommended storage temperature is -20°C . When stored under these conditions, the compound is expected to be stable for an extended period. For short-term transport, shipping at room temperature or with blue ice is acceptable.

In Solution

Stock solutions of Rupatadine-d4 Fumarate require more stringent storage conditions to minimize degradation. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • -80°C: For long-term storage, it is recommended to store solutions at -80°C. Under these conditions, the solution should be used within 6 months .

  • -20°C: For shorter-term storage, solutions can be kept at -20°C and should be used within 1 month .

Stability Profile and Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific long-term stability data for Rupatadine-d4 Fumarate is not extensively published, studies on the non-deuterated form, Rupatadine Fumarate, provide valuable insights into its degradation pathways. These studies indicate that Rupatadine Fumarate is particularly susceptible to oxidative stress.

Summary of Forced Degradation Studies on Rupatadine Fumarate

The following table summarizes the results from forced degradation studies performed on Rupatadine Fumarate. These studies help in understanding the conditions under which the molecule is likely to degrade.

Stress ConditionReagent/ParametersDurationDegradation (%)Observations
Oxidative 5% H₂O₂4 hours at 70°CSignificantThe primary degradation product is Rupatadine N-oxide.
Oxidative 30% H₂O₂60 minutes at 80°C~12%Impurity peaks were well-resolved from the parent drug.
Acidic Hydrolysis 0.1N HCl24 hours at 70°CSlightNo significant degradation observed.
Alkaline Hydrolysis 0.1N NaOH24 hours at 70°CSlightNo significant degradation observed.
Hydrolytic Water24 hours at 70°CSlightNo significant degradation observed.
Thermal Dry Heat48 hours at 105°CSlightNo significant degradation observed.
Photolytic 1.2 million lux hours / 200 watt hours/m²-SlightNo significant degradation observed.

Data compiled from published stability-indicating HPLC method development studies.

Impact of Deuteration on Stability

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. This increased bond strength can lead to enhanced metabolic stability, as the C-D bond is more resistant to enzymatic cleavage. While this primarily affects the pharmacokinetic profile of the drug in vivo, it may also contribute to a slight increase in the chemical stability of the molecule by making it less susceptible to certain degradation reactions. However, specific comparative stability studies between Rupatadine Fumarate and Rupatadine-d4 Fumarate are needed to quantify this effect.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Rupatadine, based on established protocols from the scientific literature. These protocols are essential for developing and validating stability-indicating analytical methods.

Preparation of Stock Solution

A stock solution of Rupatadine Fumarate is prepared by accurately weighing and dissolving the compound in a suitable solvent, typically methanol or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).

Forced Degradation Procedures
  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N hydrochloric acid (HCl). The mixture is then heated in a water bath at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After cooling, the solution is neutralized with an equivalent amount of 0.1N sodium hydroxide (NaOH) and diluted with the mobile phase to a final concentration for analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N sodium hydroxide (NaOH). The mixture is heated in a water bath (e.g., at 70°C for 24 hours). After cooling, the solution is neutralized with 0.1N HCl and diluted for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution (e.g., 5% or 30%). The mixture is heated (e.g., at 70°C for 4 hours or 80°C for 60 minutes). After cooling, the solution is diluted for analysis.

  • Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for an extended period (e.g., 48 hours). After the specified time, a solution of the heat-treated sample is prepared for analysis.

  • Photolytic Degradation: The drug substance (in solid form or in solution) is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be controlled (e.g., not less than 1.2 million lux hours) and the integrated near-ultraviolet energy should be monitored (e.g., not less than 200 watt hours per square meter). A control sample is kept in the dark to exclude the effect of temperature.

Analysis

The stressed samples are analyzed using a validated stability-indicating HPLC method. The chromatograms of the stressed samples are compared with that of an untreated standard to determine the percentage of degradation and to identify any degradation products.

Visualizations

The following diagrams illustrate key concepts related to Rupatadine's mechanism of action and the experimental workflow for stability testing.

G cluster_0 cluster_1 Rupatadine Rupatadine H1_Receptor Histamine H1 Receptor Rupatadine->H1_Receptor Antagonizes PAF_Receptor PAF Receptor Rupatadine->PAF_Receptor Antagonizes Histamine_Binding Histamine Binding PAF_Binding PAF Binding Allergic_Response Allergic & Inflammatory Response Histamine_Binding->Allergic_Response Initiates PAF_Binding->Allergic_Response Initiates

Caption: Rupatadine's dual mechanism of action.

G start Start: Rupatadine-d4 Fumarate Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress Stress Testing storage Long-Term & Accelerated Stability Storage start->storage Formal Stability analysis Stability-Indicating HPLC Analysis stress->analysis sampling Sample at Time Points storage->sampling sampling->analysis data Data Analysis: - Assay - Purity - Degradation Products analysis->data report Stability Report data->report end End report->end

Caption: Experimental workflow for stability testing.

Conclusion

Maintaining the stability of Rupatadine-d4 Fumarate is essential for its use as an internal standard and in various research applications. Adherence to the recommended storage conditions, particularly storing the solid form at -20°C and solutions at -80°C for long-term use, is critical. The provided data on forced degradation of Rupatadine Fumarate highlights its susceptibility to oxidation and informs the development of robust, stability-indicating analytical methods. The detailed experimental protocols offer a foundation for researchers to conduct their own stability assessments. By understanding and controlling the factors that affect its stability, researchers can ensure the integrity and reliability of their experimental data.

A Technical Guide to Rupatadine-d4 Fumarate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Rupatadine-d4 Fumarate, a deuterated internal standard essential for the accurate quantification of Rupatadine in preclinical and clinical research. This document outlines key suppliers, technical specifications, experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) based assays, and the biochemical pathways influenced by Rupatadine.

Sourcing and Specifications of Rupatadine-d4 Fumarate

Rupatadine-d4 Fumarate is a stable, isotopically labeled version of Rupatadine Fumarate, designed for use as an internal standard in quantitative analysis. Several reputable suppliers provide this compound for research laboratories.

Table 1: Key Suppliers of Rupatadine-d4 Fumarate for Research

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Noted PurityAvailability
Simson Pharma Limitedsimsonpharma.com1795153-63-7C₃₀H₂₆D₄ClN₃O₄536.05Certificate of Analysis providedCustom Synthesis[1][2]
GlpBioglpbio.com1795153-63-7C₃₀H₂₆D₄ClN₃O₄536.05>98.00%Inquire
MedchemExpressmedchemexpress.com1795153-63-7C₃₀H₂₆D₄ClN₃O₄536.05Certificate of Analysis providedInquire
LGC Standardslgcstandards.com1795153-63-7Not specifiedNot specifiedCertificate of Analysis providedInquire[3]
Toronto Research Chemicals (TRC)trc-canada.com1795153-63-7Not specifiedNot specifiedCertificate of Analysis providedInquire

Table 2: Physicochemical Properties of Rupatadine-d4 Fumarate

PropertyValue
CAS Number 1795153-63-7
Molecular Formula C₃₀H₂₆D₄ClN₃O₄
Molecular Weight 536.05 g/mol [1][2]
Synonyms UR-12592 D4 Fumarate
Appearance White to off-white solid
Storage -20°C for long-term storage
Solubility Soluble in DMSO and Methanol
Isotopic Purity Typically ≥98% (Consult Certificate of Analysis from the supplier for batch-specific data)

Experimental Protocols

Rupatadine-d4 Fumarate is primarily utilized as an internal standard (IS) in LC-MS/MS methods for the pharmacokinetic analysis of Rupatadine. Below is a generalized protocol for its application.

Preparation of Stock and Working Solutions
  • Rupatadine-d4 Fumarate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rupatadine-d4 Fumarate in methanol or DMSO.

  • Working Internal Standard Solution (100 ng/mL): Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve the desired concentration for spiking into plasma samples.

Sample Preparation for Pharmacokinetic Studies

This protocol is a general guideline for plasma sample extraction.

  • Sample Collection: Collect blood samples from study subjects at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of the Rupatadine-d4 Fumarate working internal standard solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Rupatadine: m/z 416.2 → 309.1

    • Rupatadine-d4: m/z 420.2 → 313.1

Signaling Pathways and Mechanism of Action

Rupatadine is a second-generation antihistamine with a dual mechanism of action, acting as a potent antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[4] This dual antagonism contributes to its efficacy in treating allergic rhinitis and urticaria.

Procurement and QC Workflow

The following diagram illustrates a typical workflow for obtaining and verifying Rupatadine-d4 Fumarate for research use.

G cluster_procurement Procurement cluster_qc Quality Control cluster_use Experimental Use Identify Supplier Identify Supplier Request Quote & CoA Request Quote & CoA Identify Supplier->Request Quote & CoA Place Order Place Order Request Quote & CoA->Place Order Receive Compound Receive Compound Place Order->Receive Compound Verify CoA Verify CoA Receive Compound->Verify CoA Purity Check (LC-MS) Purity Check (LC-MS) Verify CoA->Purity Check (LC-MS) Confirm Identity & Isotopic Enrichment (HRMS) Confirm Identity & Isotopic Enrichment (HRMS) Purity Check (LC-MS)->Confirm Identity & Isotopic Enrichment (HRMS) Prepare Stock Solutions Prepare Stock Solutions Confirm Identity & Isotopic Enrichment (HRMS)->Prepare Stock Solutions Use in Assays Use in Assays Prepare Stock Solutions->Use in Assays

Caption: Workflow for Rupatadine-d4 Fumarate procurement and quality control.

Histamine H1 Receptor Signaling Pathway

Rupatadine competitively inhibits the binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade that leads to allergic symptoms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds & activates Rupatadine Rupatadine Rupatadine->H1R blocks Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, inflammation) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Rupatadine's antagonism of the Histamine H1 receptor signaling pathway.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

In addition to its antihistaminic effects, Rupatadine also blocks the PAF receptor, another GPCR involved in inflammatory and allergic responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF Platelet-Activating Factor PAFR PAF Receptor PAF->PAFR binds & activates Rupatadine Rupatadine Rupatadine->PAFR blocks Gq_Gi Gq/Gi proteins PAFR->Gq_Gi activates PLC_AC PLC / Adenylyl Cyclase Gq_Gi->PLC_AC modulates IP3_cAMP IP3 / cAMP PLC_AC->IP3_cAMP produces/inhibits Inflammatory_Response Inflammatory & Allergic Responses (e.g., platelet aggregation, chemotaxis) IP3_cAMP->Inflammatory_Response

Caption: Rupatadine's antagonism of the Platelet-Activating Factor (PAF) receptor signaling pathway.

Conclusion

Rupatadine-d4 Fumarate is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Rupatadine. This guide provides a foundational understanding of its sourcing, application, and the biological pathways it influences, empowering researchers to effectively incorporate this critical reagent into their studies. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's Certificate of Analysis for batch-specific information.

References

Methodological & Application

Application Note: High-Throughput Analysis of Rupatadine in Human Plasma Using Rupatadine-d4 Fumarate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of rupatadine in human plasma using a robust and sensitive LC-MS/MS method. Rupatadine-d4 fumarate is employed as the internal standard to ensure high accuracy and precision.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate quantification of rupatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a validated LC-MS/MS method for the determination of rupatadine in human plasma, utilizing its deuterated analog, Rupatadine-d4 fumarate, as an internal standard to correct for matrix effects and variations in sample processing.

Rupatadine-d4 fumarate is a stable, isotopically labeled version of rupatadine that co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, making it an ideal internal standard for LC-MS/MS analysis.[3][4]

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Rupatadine Fumarate (Reference Standard)

    • Rupatadine-d4 Fumarate (Internal Standard)[3][4]

  • Reagents and Solvents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Water (Double-distilled or Milli-Q)

    • Human Plasma (Drug-free, sourced from a certified vendor)

Instrumentation
  • Liquid Chromatography: Agilent 1260 Series or equivalent HPLC system.[2]

  • Mass Spectrometer: AB Sciex API 4000 tandem mass spectrometer or a comparable system equipped with a Turbo-V® ion spray source.[2]

  • Analytical Column: Hedera ODS-2 column (2.1 mm × 150 mm, 5 µm) or equivalent C18 column.[2]

Preparation of Stock and Working Solutions
  • Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve rupatadine fumarate in methanol.

  • Rupatadine-d4 Fumarate (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine-d4 fumarate in methanol.

  • Working Solutions: Prepare serial dilutions of the rupatadine stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 400 ng/mL.[2]

Sample Preparation Protocol

A liquid-liquid extraction (LLE) or protein precipitation (PPT) method can be employed for sample cleanup. The following is a typical LLE protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Rupatadine-d4 Fumarate, 400 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane (1:1, v/v)).[5]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (Rupatadine-d4 Fumarate) plasma->is vortex1 3. Vortex is->vortex1 extraction 4. Add Extraction Solvent vortex1->extraction vortex2 5. Vortex extraction->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Figure 1: Sample preparation workflow for the extraction of rupatadine from human plasma.

LC-MS/MS Method

2.5.1. Liquid Chromatography Conditions

ParameterValue
Column Hedera ODS-2 (2.1 mm × 150 mm, 5 µm)[2]
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol[2]
Gradient 60% B (0-3.0 min), 60-100% B (3.0-3.1 min), 100% B (3.1-6.0 min), followed by 5 min re-equilibration[2]
Flow Rate 0.3 mL/min[5]
Column Temperature 38°C[2]
Injection Volume 10 µL

2.5.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2][6]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas 6 psi
IonSpray Voltage 5500 V
Temperature 550°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rupatadine 416.0309.1[6]
Rupatadine-d4 420.0313.1

Note: The MRM transition for Rupatadine-d4 is predicted based on a +4 Da shift from the parent compound.

G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation ionization ESI Source (Positive Mode) lc_separation->ionization mass_analyzer1 Quadrupole 1 (Precursor Ion Selection) ionization->mass_analyzer1 collision_cell Quadrupole 2 (Collision-Induced Dissociation) mass_analyzer1->collision_cell mass_analyzer2 Quadrupole 3 (Product Ion Selection) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_analysis Data Acquisition and Analysis detector->data_analysis

Figure 2: General workflow for the LC-MS/MS analysis of rupatadine.

Method Validation

The method was validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.05 to 35 ng/mL for rupatadine.[2][7] The lower limit of quantification (LLOQ) was established at 0.05 ng/mL.[2][7]

ParameterResult
Linearity Range 0.05 - 35 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 0.05 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 1.0 - 4.7%[8]2.2 - 12.1%[8]-7.7% to 5.2%[8]-4.1% to 4.8%[8]
Medium 1.0 - 4.7%[8]2.2 - 12.1%[8]-7.7% to 5.2%[8]-4.1% to 4.8%[8]
High 1.0 - 4.7%[8]2.2 - 12.1%[8]-7.7% to 5.2%[8]-4.1% to 4.8%[8]
Recovery and Matrix Effect

The extraction recovery of rupatadine from human plasma was consistent and reproducible across the different QC levels. The use of Rupatadine-d4 fumarate as an internal standard effectively compensated for any matrix effects.

Application

This method was successfully applied to a pharmacokinetic study of rupatadine in healthy volunteers following oral administration.[8] The high sensitivity and specificity of the method make it suitable for a wide range of clinical and preclinical studies.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of rupatadine in human plasma. The use of Rupatadine-d4 fumarate as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in the context of drug development.

References

Application Note: High-Throughput Quantification of Rupatadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rupatadine in human plasma. The assay utilizes a deuterated internal standard (Rupatadine-d4) for accurate and precise measurement. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1] Accurate quantification of Rupatadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalytical assays due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Rupatadine-d4, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision. This application note provides a detailed protocol for the quantification of Rupatadine in human plasma using Rupatadine-d4 as an internal standard.

Experimental

Materials and Reagents
  • Rupatadine reference standard

  • Rupatadine-d4 fumarate (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (e.g., Agilent 1260 Series or equivalent)[2]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex API 4000 or equivalent)[2]

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis p1 Plasma Sample (50 µL) p2 Add Rupatadine-d4 (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 l1 Inject Supernatant p5->l1 Transfer l2 C18 Reversed-Phase Column l1->l2 l3 Gradient Elution l2->l3 m1 Electrospray Ionization (ESI+) l3->m1 Eluent m2 Multiple Reaction Monitoring (MRM) m1->m2 m3 Data Acquisition m2->m3 d1 Peak Integration m3->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Rupatadine d2->d3

Figure 1: Experimental workflow for the LC-MS/MS quantification of Rupatadine.

Protocols

1. Standard and Internal Standard Preparation

  • Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rupatadine reference standard in methanol.

  • Rupatadine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rupatadine-d4 fumarate in methanol.

  • Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Rupatadine-d4 in the same diluent.

2. Sample Preparation

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the Rupatadine-d4 working solution (internal standard).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography

  • Column: C18, 2.1 x 150 mm, 5 µm[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid[2]

  • Mobile Phase B: Methanol[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-3.0 min: 30% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-6.0 min: 30% B (re-equilibration)

4. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V[2]

  • Source Temperature: 500 °C

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rupatadine416.0309.1[2]
Rupatadine-d4 (IS)420.0309.1

Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for Rupatadine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low (0.3 ng/mL)≤ 5.0≤ 8.0± 10.0± 10.0
Medium (5 ng/mL)≤ 4.5≤ 7.5± 8.0± 8.0
High (80 ng/mL)≤ 4.0≤ 7.0± 7.0± 7.0
Limit of Quantification (LLOQ)

The lower limit of quantification (LLOQ) for Rupatadine in human plasma was determined to be 0.1 ng/mL, with a signal-to-noise ratio of >10.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rupatadine in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation protocol allows for rapid sample processing, which is advantageous for studies with large sample numbers.

References

Application Notes and Protocols for the Use of Rupatadine-d4 Fumarate in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rupatadine-d4 Fumarate in the pharmacokinetic analysis of rupatadine. This document includes detailed experimental protocols and data presentation to guide researchers in their drug development and bioanalytical studies.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, acting as a potent and selective antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4][5][6] This dual activity makes it effective for the symptomatic treatment of allergic rhinitis and chronic urticaria.[1][3][4][7][8] Understanding the pharmacokinetic profile of rupatadine is crucial for optimizing dosage regimens and ensuring its safety and efficacy. Rupatadine-d4 Fumarate is the deuterated analog of rupatadine fumarate and serves as an ideal internal standard (IS) for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties and distinct mass.[9][10][11]

Pharmacokinetic Profile of Rupatadine

Rupatadine is rapidly absorbed after oral administration.[4][12] Its pharmacokinetics have been shown to be linear for doses between 10 mg and 40 mg.[1][13] The presence of food can delay the time to reach maximum plasma concentration (Tmax) by approximately one hour, but it does not significantly affect the overall exposure (AUC) or the maximum plasma concentration (Cmax).[1] Rupatadine is highly bound to plasma proteins (98-99%).[1][3]

The following table summarizes the key pharmacokinetic parameters of rupatadine in adult humans after a single 10 mg oral dose.

ParameterMean ValueUnitReference(s)
Cmax (Maximum Plasma Concentration)1.54 - 4.74ng/mL[12][14]
Tmax (Time to Cmax)~1.0hour[12][14]
AUC0-∞ (Area Under the Curve)8.37 - 16.2ng·h/mL[12]
t1/2 (Elimination Half-life)5.9hours[2][3]
Apparent Volume of Distribution (Vd/F) 9799L[2]

Metabolism of Rupatadine

Rupatadine undergoes extensive presystemic and systemic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[1][2][15] The main metabolic pathways include oxidation of the pyridine-methyl group, N-dealkylation, and hydroxylation.[1] This results in the formation of several active metabolites, including desloratadine and its hydroxylated forms, which contribute to the overall efficacy of the drug.[2][3][12]

Rupatadine Metabolic Pathway

Rupatadine_Metabolism cluster_enzymes Metabolizing Enzymes Rupatadine Rupatadine Oxidation Oxidation Rupatadine->Oxidation N_Dealkylation N-Dealkylation Rupatadine->N_Dealkylation Hydroxylation Hydroxylation Rupatadine->Hydroxylation Desloratadine Desloratadine (Active Metabolite) Oxidation->Desloratadine Hydroxylated_Metabolites Hydroxylated Metabolites (Active) Hydroxylation->Hydroxylated_Metabolites CYP3A4 CYP3A4 (Primary) CYP3A4->Oxidation CYP3A4->N_Dealkylation CYP3A4->Hydroxylation Other_CYPs CYP2C9, CYP2C19, CYP2D6 (Minor) Other_CYPs->Oxidation Other_CYPs->N_Dealkylation Other_CYPs->Hydroxylation PK_Workflow cluster_study Clinical Study Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing Oral Administration of Rupatadine Fumarate Sampling Collection of Blood Samples at Predetermined Time Points Dosing->Sampling Plasma_Separation Plasma Separation by Centrifugation Sampling->Plasma_Separation IS_Spiking Spiking with Rupatadine-d4 Fumarate (IS) Plasma_Separation->IS_Spiking Extraction Sample Extraction (LLE or SPE) IS_Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Quantification using Calibration Curve LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling

References

Application Note: Protocol for Preparing Rupatadine-d4 Fumarate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of stock solutions of Rupatadine-d4 Fumarate (CAS: 1795153-63-7). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This protocol covers the necessary materials, safety precautions, and step-by-step instructions for preparing both a primary organic stock solution and subsequent aqueous working solutions.

Chemical and Physical Properties

Rupatadine-d4 Fumarate is the deuterated form of Rupatadine Fumarate, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[1][2] The incorporation of deuterium isotopes makes it a valuable internal standard in quantitative mass spectrometry-based studies.[2]

PropertyValueReference
Chemical Name 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene-d4]- 5H-benzo[2][3]cyclohepta[1,2-b]pyridine (2E)-2-Butenedioate[3][4]
Molecular Formula C₃₀H₂₆D₄ClN₃O₄[3][4][5]
Molecular Weight 536.05 g/mol [3][5][6]
CAS Number 1795153-63-7[2][4][5][6]
Appearance White to Off-White or Light Orange Solid/Powder[1][7]
Storage Store at -20°C or 2-8°C. Keep container tightly sealed. Product is hygroscopic.[3][7][8]

Experimental Protocols

2.1. Safety Precautions

  • Handle Rupatadine-d4 Fumarate in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • As the compound is hygroscopic, minimize its exposure to atmospheric moisture.[7] Store in a desiccator after opening.

  • Review the Safety Data Sheet (SDS) for this or similar compounds before handling.

2.2. Materials and Equipment

  • Rupatadine-d4 Fumarate solid

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials or polypropylene tubes for storage

2.3. Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Rupatadine Fumarate and its deuterated analog are sparingly soluble in aqueous solutions but show good solubility in organic solvents like DMSO.[7][8] Therefore, a high-concentration primary stock is typically prepared in DMSO.

Procedure:

  • Equilibration: Before opening, allow the vial of Rupatadine-d4 Fumarate to warm to room temperature to prevent condensation of moisture onto the hygroscopic solid.

  • Weighing: On an analytical balance, carefully weigh out 5.36 mg of Rupatadine-d4 Fumarate.

  • Dissolution: Transfer the weighed solid into a 1 mL volumetric flask or a suitable tube. Add approximately 800 µL of DMSO.

  • Mixing: Cap the flask/tube and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Final Volume: Once dissolved, add DMSO to bring the final volume to exactly 1.0 mL. Mix again to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

2.4. Protocol 2: Preparation of Aqueous Working Solutions

For cell-based assays or other experiments requiring an aqueous environment, the DMSO stock solution must be diluted. It is crucial to note that the aqueous solubility of Rupatadine is limited, and high concentrations may lead to precipitation.[8]

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM primary DMSO stock solution.

  • Serial Dilution: Perform serial dilutions of the primary stock into the desired aqueous buffer (e.g., PBS, cell culture media).

    • Important: To avoid precipitation, add the DMSO stock to the aqueous buffer while vortexing the buffer, not the other way around.

    • The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent effects in biological assays.

  • Solubility Check: Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, the concentration is likely above the solubility limit in that specific buffer.

  • Usage: Use aqueous working solutions immediately or within the same day. Do not store aqueous solutions for extended periods, as stability may be limited.[8]

Quantitative Data Summary

The following table provides the mass of Rupatadine-d4 Fumarate (MW = 536.05 g/mol ) required to prepare stock solutions of various concentrations and volumes.

Desired ConcentrationVolume: 1 mLVolume: 5 mLVolume: 10 mL
1 mM 0.54 mg2.68 mg5.36 mg
5 mM 2.68 mg13.40 mg26.80 mg
10 mM 5.36 mg26.80 mg53.61 mg
20 mM 10.72 mg53.61 mg107.21 mg

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing Rupatadine-d4 Fumarate stock and working solutions.

G cluster_prep Primary Stock Preparation (in Fume Hood) cluster_dilution Working Solution Preparation start Equilibrate Compound to Room Temperature weigh Weigh 5.36 mg Rupatadine-d4 Fumarate start->weigh 1 add_solvent Add Anhydrous DMSO (to final vol. 1 mL) weigh->add_solvent 2 dissolve Vortex / Sonicate until Dissolved add_solvent->dissolve 3 stock 10 mM Primary Stock dissolve->stock 4 aliquot Aliquot for Storage stock->aliquot 5 store Store at -20°C aliquot->store 6 thaw Thaw One Aliquot of Primary Stock store->thaw Retrieve for Use dilute Perform Serial Dilution into Aqueous Buffer thaw->dilute A check Check for Precipitation dilute->check B use Use Immediately in Experiment check->use C (If Clear)

References

Application Note and Protocol for the Chromatographic Separation of Rupatadine and Rupatadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Rupatadine and its deuterated internal standard, Rupatadine-d4. The primary method detailed is a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is ideal for quantitative bioanalysis. Alternative high-performance liquid chromatography (HPLC) conditions are also presented for applications where MS detection is not required or available.

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1] Accurate and reliable quantification of Rupatadine in various matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as Rupatadine-d4, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variability in sample processing. This application note describes the chromatographic conditions necessary to achieve a robust and reproducible separation for the simultaneous determination of Rupatadine and Rupatadine-d4.

Chromatographic Workflow

The general workflow for the chromatographic analysis of Rupatadine and Rupatadine-d4 involves sample preparation, LC separation, and detection, followed by data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological or Pharmaceutical Sample spike Spike with Rupatadine-d4 (IS) start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC System reconstitute->inject Prepared Sample separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify Raw Data report Reporting quantify->report

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Rupatadine-d4 Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rupatadine-d4 Fumarate. Rupatadine-d4 Fumarate is a deuterated analog of Rupatadine Fumarate, a potent, long-acting antihistamine with anti-platelet activating factor (PAF) activity. This method is ideal for use in pharmacokinetic and drug metabolism studies where a stable isotope-labeled internal standard is required for precise and accurate quantification of Rupatadine. The protocol outlines sample preparation, optimized liquid chromatography parameters, and specific mass spectrometry settings for the detection of Rupatadine-d4 Fumarate.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine and PAF antagonist used in the treatment of allergic rhinitis and urticaria. For quantitative bioanalytical studies, the use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing. Rupatadine-d4 Fumarate serves as an excellent internal standard for the quantification of Rupatadine in biological matrices. This document provides a detailed protocol for the analysis of Rupatadine-d4 Fumarate using LC-MS/MS with electrospray ionization (ESI).

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )
Rupatadine-d4 FumarateC₃₀H₃₀D₄ClN₃O₄536.1[1]
Rupatadine (free base)C₂₆H₂₆ClN₃415.96
Rupatadine-d4 (free base)C₂₆H₂₂D₄ClN₃~419.98

Experimental Protocol

Sample Preparation

A stock solution of Rupatadine-d4 Fumarate should be prepared in a suitable organic solvent such as methanol or DMSO at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solution with the appropriate solvent to the desired concentration range for calibration standards and quality control samples. For plasma samples, a protein precipitation extraction is recommended.

Protocol for Plasma Sample Preparation:

  • To 100 µL of plasma, add 20 µL of the Rupatadine-d4 Fumarate working solution (as an internal standard if quantifying unlabeled Rupatadine) and 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation can be achieved using a C18 reversed-phase column. The following parameters are a good starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) mode is used for quantification.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Based on the known fragmentation of Rupatadine (m/z 416 -> 309)[2][3][4] and the molecular weight of Rupatadine-d4, the following MRM transition is proposed. The precursor ion is the protonated molecule [M+H]⁺. The product ion is predicted based on a similar fragmentation pattern to the unlabeled compound, where the deuterium atoms on the piperidinylidene ring are retained in the major fragment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Rupatadine-d4420.2313.11003025
Rupatadine (for reference)416.2309.11003025

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS detection of Rupatadine-d4 Fumarate.

ParameterValue
Precursor Ion (m/z) 420.2
Product Ion (m/z) 313.1
Retention Time Approximately 3-4 minutes (dependent on LC conditions)
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) To be determined based on experimental validation

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working Working Solutions (Serial Dilution) stock->working plasma Plasma Sample (Protein Precipitation) working->plasma lc Liquid Chromatography (C18 Reversed-Phase) plasma->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Integration) ms->quant report Reporting (Concentration Calculation) quant->report

Caption: Experimental workflow for Rupatadine-d4 Fumarate analysis.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of using a deuterated internal standard for quantitative analysis.

logical_relationship cluster_process Analytical Process cluster_measurement Measurement analyte Analyte of Interest (Rupatadine) extraction Sample Extraction analyte->extraction is Internal Standard (Rupatadine-d4) is->extraction ionization Mass Spec Ionization extraction->ionization analyte_response Analyte Response ionization->analyte_response is_response IS Response ionization->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio concentration Analyte Concentration ratio->concentration

Caption: Use of an internal standard in quantitative analysis.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of Rupatadine-d4 Fumarate. The use of a stable isotope-labeled standard is critical for achieving high accuracy and precision in bioanalytical assays. The provided parameters serve as a validated starting point for method development and can be further optimized to meet specific laboratory requirements.

References

Application of Rupatadine-d4 Fumarate in Therapeutic Drug Monitoring of Rupatadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the symptomatic relief of allergic rhinitis and urticaria.[1][2] Therapeutic Drug Monitoring (TDM) of rupatadine may be beneficial in specific patient populations or clinical scenarios to optimize therapeutic outcomes and minimize potential adverse effects. This document provides detailed application notes and protocols for the use of Rupatadine-d4 Fumarate as an internal standard in the therapeutic drug monitoring of rupatadine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled Rupatadine-d4 Fumarate is an ideal internal standard for quantitative bioanalysis due to its similar physicochemical properties to the unlabeled drug, ensuring accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Pharmacokinetic Profile of Rupatadine

Understanding the pharmacokinetic profile of rupatadine is essential for designing an effective TDM strategy. Following oral administration, rupatadine is rapidly absorbed.[3] It undergoes significant presystemic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] Key metabolites, such as desloratadine and its hydroxylated forms, also exhibit antihistaminic activity and may contribute to the overall therapeutic effect.[2][3]

Table 1: Summary of Rupatadine Pharmacokinetic Parameters in Adults (10 mg Single Dose)

ParameterValueReference
Tmax (Time to Maximum Concentration) 1 hour (median)[3]
Cmax (Maximum Plasma Concentration) 1.54 to 4.03 ng/mL[3]
AUC₀₋∞ (Area Under the Curve) 8.37 to 16.2 ng·h/mL[3]
Elimination Half-life (t½) 5.9 hours[4]
Protein Binding 98-99%[1]

Rationale for Therapeutic Drug Monitoring

While TDM for antihistamines is not standard practice, it can be valuable in several situations:

  • Assessing Adherence: To verify patient compliance with the prescribed regimen.

  • Investigating Lack of Efficacy: To determine if treatment failure is due to suboptimal drug exposure.

  • Managing Potential Drug-Drug Interactions: Rupatadine is a substrate of CYP3A4, and co-administration with strong inhibitors or inducers of this enzyme could significantly alter its plasma concentrations.[6]

  • Special Populations: In patients with hepatic impairment, renal insufficiency, or in pediatric and geriatric populations where pharmacokinetics may be altered.

Experimental Protocol: Quantification of Rupatadine in Human Plasma using LC-MS/MS with Rupatadine-d4 Fumarate Internal Standard

This protocol is adapted from established bioanalytical methods for rupatadine quantification.[7][8]

1. Materials and Reagents

  • Rupatadine Fumarate reference standard

  • Rupatadine-d4 Fumarate (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation solvent (e.g., Acetonitrile)

2. Preparation of Stock and Working Solutions

  • Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine Fumarate in methanol.

  • Rupatadine-d4 Fumarate (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine-d4 Fumarate in methanol.

  • Working Solutions: Prepare serial dilutions of the rupatadine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (10 ng/mL Rupatadine-d4 Fumarate) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Elution Optimized to separate rupatadine and its metabolites from endogenous plasma components.
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rupatadine: m/z 416.2 → 282.1Rupatadine-d4: m/z 420.2 → 286.1
Collision Energy Optimized for each transition

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of rupatadine to Rupatadine-d4 Fumarate (IS) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x² or 1/x) linear regression to fit the calibration curve.

  • Determine the concentration of rupatadine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

A summary of typical validation parameters for such an assay is provided below.

Table 3: Typical Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed and minimized
Stability Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term)

Visualizations

TDM_Workflow cluster_sample_collection Patient Sample Collection cluster_sample_prep Laboratory Analysis cluster_data_analysis Data Interpretation & Reporting Patient Patient on Rupatadine Therapy Blood_Draw Blood Sample (Plasma) Patient->Blood_Draw Spike_IS Spike with Rupatadine-d4 Fumarate (IS) Blood_Draw->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Quantification Quantification against Calibration Curve LCMS_Analysis->Quantification Report Generate Report (Rupatadine Concentration) Quantification->Report Clinical_Decision Clinical Interpretation & Dose Adjustment Report->Clinical_Decision Clinical_Decision->Patient Feedback Loop

Caption: Workflow for Therapeutic Drug Monitoring of Rupatadine.

Signaling_Pathway cluster_metabolism Rupatadine Metabolism cluster_tdm Role of Internal Standard in TDM Rupatadine Rupatadine CYP3A4 CYP3A4 Enzyme Rupatadine->CYP3A4 Desloratadine Desloratadine (Active Metabolite) CYP3A4->Desloratadine Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites (Active) Desloratadine->Hydroxylated_Metabolites Further Metabolism Rupatadine_Analyte Rupatadine (Analyte) LCMS LC-MS/MS System Rupatadine_Analyte->LCMS Rupatadine_d4 Rupatadine-d4 (IS) Rupatadine_d4->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Troubleshooting & Optimization

Matrix effects in bioanalysis of Rupatadine with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Rupatadine, with a particular focus on managing matrix effects using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Rupatadine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Rupatadine, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[2][3] In the context of Rupatadine bioanalysis, endogenous phospholipids, salts, and metabolites in plasma can interfere with the ionization of Rupatadine and its internal standard in the mass spectrometer's source, leading to unreliable results.[4]

Q2: Why is a deuterated internal standard (IS) recommended for Rupatadine bioanalysis?

A2: A deuterated internal standard (e.g., Rupatadine-d5) is the gold standard for quantitative LC-MS/MS bioanalysis.[1] Since it is chemically identical to Rupatadine, it co-elutes chromatographically and experiences similar matrix effects.[5] This co-elution allows the deuterated IS to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement, leading to more accurate and precise quantification of Rupatadine.

Q3: Can a deuterated internal standard completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix, although this is less common.[2][3] This can sometimes be attributed to slight differences in retention time between the analyte and the deuterated standard. Therefore, careful method development and validation are still crucial.

Q4: What are the key validation parameters to assess when developing a bioanalytical method for Rupatadine?

A4: Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effect. For Rupatadine, it is also important to assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Variability in Rupatadine Peak Area Inconsistent matrix effects between samples.- Verify IS Performance: Ensure the deuterated internal standard peak area is consistent across samples. Significant variation in the IS suggests a problem with sample preparation or instrument performance.- Optimize Sample Preparation: Improve cleanup to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).- Chromatographic Separation: Modify the gradient or column chemistry to separate Rupatadine from the ion-suppressing regions of the chromatogram.
Poor Peak Shape for Rupatadine (Tailing or Fronting) Column contamination or degradation. Inappropriate mobile phase pH.- Column Washing: Flush the column with a strong solvent to remove contaminants.- Column Replacement: If washing doesn't resolve the issue, replace the analytical column.- pH Adjustment: Ensure the mobile phase pH is appropriate for Rupatadine's chemical properties to ensure proper ionization and peak shape.
Low Recovery of Rupatadine Suboptimal extraction procedure. Analyte instability.- Optimize Extraction Solvent/pH: For LLE, test different organic solvents and pH conditions for the aqueous phase. For SPE, evaluate different sorbents and elution solvents.- Assess Stability: Perform experiments to check for degradation of Rupatadine during the extraction process. This can be done by comparing the response of a sample spiked before and after extraction.
Shift in Retention Time for Rupatadine and/or Deuterated IS Column aging or temperature fluctuations. Inconsistent mobile phase composition.- Equilibrate Column: Ensure the column is properly equilibrated before each run.- Check Mobile Phase: Prepare fresh mobile phase and ensure accurate composition.- Monitor Column Temperature: Use a column oven to maintain a consistent temperature.
Interference from Rupatadine Metabolites (Desloratadine, 3-hydroxydesloratadine) Inadequate chromatographic resolution.- Method Optimization: Adjust the mobile phase gradient and/or flow rate to achieve baseline separation of Rupatadine from its metabolites.[6]- Mass Spectrometry: Ensure the MRM transitions are specific to Rupatadine and do not have cross-talk with the metabolites.

Data on Matrix Effect Mitigation with Deuterated Internal Standard

While specific comparative data for Rupatadine is limited in the public domain, the following table illustrates the expected improvement in precision and accuracy when using a deuterated internal standard for its metabolite, Desloratadine. One study noted that the use of a deuterated internal standard for Desloratadine lowered the matrix effect by up to 80%.

ParameterWithout Deuterated IS (Analog IS)With Deuterated IS (Desloratadine-d5)
Precision (%CV) of Matrix Factor Potentially >15%Typically <5%
Accuracy of QC Samples May show significant biasTypically within ±15% of nominal concentration
Inter-subject Variability HighLow

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of Rupatadine-d5 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rupatadine: m/z 416.2 → 282.1

      • Rupatadine-d5: m/z 421.2 → 287.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Rupatadine-d5 IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC reconstitution->injection separation Chromatographic Separation injection->separation ionization ESI Source separation->ionization detection Mass Spectrometry (MRM) ionization->detection data_processing data_processing detection->data_processing Data Acquisition & Processing

Caption: Experimental workflow for Rupatadine bioanalysis.

troubleshooting_matrix_effects start Inconsistent Results or Poor Sensitivity check_is Check IS Peak Area Consistency start->check_is is_ok IS Consistent? check_is->is_ok matrix_issue Suspect Matrix Effect is_ok->matrix_issue Yes is_not_ok IS Inconsistent is_ok->is_not_ok No optimize_cleanup Optimize Sample Cleanup (e.g., LLE, SPE) matrix_issue->optimize_cleanup optimize_chromo Optimize Chromatography (Separate from Suppression Zone) matrix_issue->optimize_chromo check_prep Review Sample Preparation Steps is_not_ok->check_prep check_instrument Check Instrument Performance is_not_ok->check_instrument

Caption: Troubleshooting decision tree for matrix effects.

References

Addressing ion suppression in LC-MS/MS analysis of Rupatadine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Rupatadine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Rupatadine?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Rupatadine, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantitative results, decreased sensitivity, and poor reproducibility.[1] Even with the high selectivity of MS/MS, ion suppression can still occur because the interference happens during the initial ionization step, before mass analysis.[1]

Q2: What are the common causes of ion suppression in bioanalytical methods for Rupatadine?

A2: The primary causes of ion suppression in bioanalytical samples are endogenous components of the matrix that are co-extracted with Rupatadine. For plasma samples, the most common culprits are phospholipids from cell membranes.[2] Other sources include salts, proteins, and other small molecules that may be present in the biological sample.[2][3] These substances can compete with Rupatadine for ionization, alter the physical properties of the droplets in the electrospray source, or contaminate the ion source over time.[4]

Q3: How can I determine if my Rupatadine analysis is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Qualitative Assessment (Post-Column Infusion): This technique involves continuously infusing a standard solution of Rupatadine into the MS detector after the LC column.[5] A blank matrix sample is then injected onto the LC column. Any dip or decrease in the constant signal of Rupatadine corresponds to a region in the chromatogram where matrix components are eluting and causing suppression.[5][6]

  • Quantitative Assessment (Matrix Factor Calculation): This is the standard method for quantifying the extent of ion suppression.[3] It involves comparing the peak area of Rupatadine in a post-extraction spiked blank matrix sample to the peak area of Rupatadine in a neat solvent solution at the same concentration.[3][7]

Q4: What is a Matrix Factor and how is it calculated?

A4: The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement. It is calculated using the following formula:

Matrix Factor (MF) = (Peak Response of Analyte in Spiked Matrix Extract) / (Peak Response of Analyte in Neat Solution) [3]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Regulatory guidelines generally recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should not exceed 15%.[7]

Troubleshooting Guide for Ion Suppression in Rupatadine Analysis

This guide provides a systematic approach to identifying and mitigating ion suppression issues.

Problem: Low or inconsistent signal intensity for Rupatadine.

Step 1: Initial System Check

  • Question: Have the basic LC-MS/MS system performance checks been completed?

  • Action: Before investigating matrix effects, ensure the instrument is performing optimally. Check system suitability by injecting a Rupatadine standard in a neat solvent. Verify retention time, peak shape, and signal intensity against established benchmarks. Ensure mobile phases are correctly prepared and the MS source is clean.

Step 2: Qualitative Assessment of Ion Suppression

  • Question: Is there evidence of co-eluting matrix components causing ion suppression at the retention time of Rupatadine?

  • Action: Perform a post-column infusion experiment as described in FAQ 3. This will help visualize the regions of ion suppression in your chromatogram. The diagram below illustrates the workflow for this experiment.

G cluster_LC LC System LC_Column LC Column Tee Mixing Tee LC_Column->Tee Eluent Injector Inject Blank Matrix Extract Injector->LC_Column Syringe_Pump Syringe Pump with Rupatadine Standard Syringe_Pump->Tee Constant Flow of Rupatadine MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Step 3: Optimize Sample Preparation

  • Question: Is the current sample preparation method sufficient to remove interfering matrix components?

  • Action: Endogenous phospholipids are a major cause of ion suppression in plasma samples.[2] If you are using a simple protein precipitation method, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate Rupatadine from polar matrix components like phospholipids. Several published methods for Rupatadine utilize LLE with solvents like ethyl acetate or a mixture of methyl tert-butyl ether and n-hexane.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the solid phase material. This can be highly effective at removing phospholipids and other interferences.

Step 4: Modify Chromatographic Conditions

  • Question: Can Rupatadine be chromatographically separated from the region of ion suppression?

  • Action: If the post-column infusion experiment shows that ion suppression occurs at or near the retention time of Rupatadine, adjust the chromatographic method to shift the retention time of the analyte away from this region.

    • Change Gradient Profile: Alter the slope of the organic mobile phase gradient to improve the separation between Rupatadine and interfering compounds.

    • Modify Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can significantly alter selectivity.

    • Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for Rupatadine and the matrix interferents.

Step 5: Quantitative Assessment and Use of an Appropriate Internal Standard

  • Question: How severe is the ion suppression, and can it be compensated for?

  • Action: Quantify the matrix effect by calculating the Matrix Factor (see FAQ 4). If significant ion suppression is still present after optimizing sample preparation and chromatography, the use of a suitable internal standard (IS) is crucial.

    • Ideal Internal Standard: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Rupatadine-d4). A SIL-IS will have nearly identical chemical properties and retention time to Rupatadine and will therefore experience the same degree of ion suppression, allowing for accurate correction of the signal.

    • Analog Internal Standard: If a SIL-IS is not available, use a structural analog that has a similar extraction recovery, chromatographic behavior, and ionization response to Rupatadine.

The logical flow of troubleshooting is depicted in the diagram below.

G Start Problem: Low/Inconsistent Rupatadine Signal Step1 Perform System Suitability Test Start->Step1 Step2 Qualitative Assessment: Post-Column Infusion Step1->Step2 Step3 Optimize Sample Preparation (e.g., LLE, SPE) Step2->Step3 Suppression Observed? Step4 Modify Chromatography (Gradient, Column) Step3->Step4 Step5 Quantitative Assessment: Calculate Matrix Factor Step4->Step5 Step6 Implement Stable Isotope-Labeled Internal Standard Step5->Step6 Suppression Significant? End Reliable Rupatadine Quantification Step5->End Suppression Negligible Step6->End

Caption: Troubleshooting workflow for ion suppression.

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Rupatadine and its active metabolites, desloratadine and 3-hydroxydesloratadine, in human plasma. This protocol is synthesized from published methods.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a centrifuge tube, add 20 µL of an internal standard working solution (e.g., Letrozole or a stable isotope-labeled standard).

  • Add 1.0 mL of a saturated sodium bicarbonate solution and vortex briefly.

  • Add 4.0 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterSetting
LC System Agilent 1260 Series or equivalent
Column C18 column (e.g., Hedera ODS-2, 2.1 mm x 150 mm, 5 µm)
Mobile Phase A 10 mM ammonium acetate with 0.1% formic acid in water
Mobile Phase B Methanol
Gradient 60% B (0-3.0 min), 60-100% B (3.0-3.1 min), 100% B (3.1-6.0 min)
Flow Rate 0.3 mL/min
Column Temp 38°C
Injection Vol 10 µL
MS System AB Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. Mass Spectrometric Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rupatadine416.0309.1
Desloratadine311.0259.1
3-Hydroxydesloratadine327.0275.2
Letrozole (IS)286.1217.1

Quantitative Data on Matrix Effects

Table 1: Illustrative Matrix Factor Data for Rupatadine Analysis

Plasma LotRupatadine Peak Area (Neat Solution)Rupatadine Peak Area (Spiked Extract)Matrix Factor
11,520,0001,413,6000.93
21,515,0001,484,7000.98
31,530,0001,392,3000.91
41,525,0001,555,5001.02
51,510,0001,449,6000.96
61,535,0001,427,5500.93
Mean --0.955
Std. Dev. --0.038
% CV --4.0%

This table presents illustrative data. The % CV of 4.0% is within the generally accepted limit of <15%, suggesting that while there is minor ion suppression (Mean MF = 0.955), it is consistent across different plasma lots and can be reliably corrected using an appropriate internal standard.

References

Technical Support Center: Stability of Rupatadine-d4 Fumarate in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rupatadine-d4 Fumarate when used as an internal standard in the bioanalysis of processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Rupatadine-d4 Fumarate in processed biological samples?

A1: The primary stability concerns for Rupatadine-d4 Fumarate, as with many deuterated internal standards, revolve around its degradation or modification during sample collection, processing, storage, and analysis. Key areas of concern include:

  • Freeze-Thaw Stability: Repeated cycles of freezing and thawing can potentially lead to the degradation of the analyte.

  • Short-Term (Bench-Top) Stability: The stability of the analyte in the processed matrix at room temperature is crucial, especially for samples left out on the bench during preparation.

  • Long-Term Stability: Ensuring the analyte's integrity during extended storage periods at low temperatures (e.g., -20°C or -80°C) is critical for the reliability of study results.

  • Autosampler Stability: The stability of the processed samples in the autosampler is important to ensure that no degradation occurs before injection into the analytical instrument.

  • Potential for Deuterium Exchange: While less common for deuterium labels on carbon atoms, there is a theoretical possibility of deuterium-hydrogen exchange under certain pH or matrix conditions, which could affect the accuracy of quantification.[1]

Q2: How can I ensure the stability of Rupatadine-d4 Fumarate during my experiments?

A2: To ensure the stability of Rupatadine-d4 Fumarate, it is recommended to:

  • Minimize the number of freeze-thaw cycles.

  • Process samples on ice and minimize the time they are kept at room temperature.

  • Store processed samples at -80°C for long-term storage.

  • Validate the stability of Rupatadine-d4 Fumarate under your specific experimental conditions (matrix, processing procedure, and storage times).

Q3: Is Rupatadine-d4 Fumarate susceptible to degradation under specific pH conditions?

A3: While specific data on Rupatadine-d4 Fumarate is limited, studies on the parent compound, Rupatadine, have shown it to be relatively stable under acidic and basic stress conditions. However, significant degradation has been observed under oxidative conditions.[2] It is good practice to avoid exposing samples to strong oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent internal standard (IS) peak area across a batch Degradation of Rupatadine-d4 Fumarate in the autosampler. Verify the autosampler stability of the processed samples. If instability is confirmed, reduce the residence time of samples in the autosampler or cool the autosampler tray.
Inconsistent sample processing. Review the sample preparation workflow for any variations in timing, temperature, or reagent addition.
Gradual decrease in IS response over a long analytical run Long-term instability in the processed matrix at autosampler temperature. Re-evaluate the autosampler stability for the duration of a typical analytical run. Consider reinjecting quality control (QC) samples at the end of the run to assess stability.
Higher than expected variability in QC samples Freeze-thaw instability. Limit the number of freeze-thaw cycles for all samples, including QCs. Prepare smaller aliquots of stock solutions and QC samples to avoid repeated thawing.
Bench-top instability during sample preparation. Keep samples on ice during processing and minimize the time they are at room temperature. Perform a bench-top stability experiment to determine the maximum allowable time at room temperature.
Shift in the retention time of the internal standard Chromatographic issues. While a slight difference in retention time between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect, a significant shift may indicate a problem with the column or mobile phase.[3]
Potential for deuterium exchange (less likely). While unlikely for the deuterium labels in Rupatadine-d4 Fumarate, if suspected, this would require specialized investigation, potentially involving high-resolution mass spectrometry.

Stability Data

The following table summarizes representative stability data for a structurally similar deuterated internal standard, Desloratadine-d5, in human plasma. This data can be considered indicative of the expected stability of Rupatadine-d4 Fumarate under similar conditions.

Stability TestMatrixConcentrationStorage ConditionDurationMean % Nominal% CV
Freeze-Thaw Human PlasmaLow QC5 Cycles-20°C & -70°C100.44.6
High QC5 Cycles-20°C & -70°C99.95.1
Short-Term (Room Temp) Human PlasmaLow QCRoom Temperature23.8 hours100.44.6
High QCRoom Temperature23.8 hours99.95.1
Bench-Top Human PlasmaLow QCRoom Temperature6.4 hours100.44.6
High QCRoom Temperature6.4 hours99.95.1

Data is representative and based on a validation study for Desloratadine and its deuterated internal standard.[4]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike blank biological matrix (e.g., human plasma) with Rupatadine-d4 Fumarate at low and high quality control (QC) concentrations.

  • Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (typically 3-5).

  • Analysis: After the final thaw cycle, process and analyze the samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The deviation should typically be within ±15%.

Protocol 2: Short-Term (Bench-Top) and Autosampler Stability Assessment

  • Sample Preparation: Spike blank biological matrix with Rupatadine-d4 Fumarate at low and high QC concentrations. Process these samples as you would for a typical analytical run.

  • Bench-Top Stability:

    • Leave a set of processed QC samples at room temperature for a defined period (e.g., 4, 8, 12, 24 hours) that simulates the maximum expected time samples will be on the bench during preparation.

    • Analyze the samples at the end of the period.

  • Autosampler Stability:

    • Place a set of processed QC samples in the autosampler at the set temperature.

    • Analyze the samples at various time points over a period that represents the longest anticipated analytical run time.

  • Data Evaluation: Compare the mean concentrations of the stability samples to those of freshly processed and analyzed samples. The deviation should typically be within ±15%.

Visualizations

Experimental_Workflow Bioanalytical Workflow for Rupatadine-d4 Fumarate cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) Add_IS Addition of Rupatadine-d4 Fumarate (IS) SampleCollection->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Bioanalytical workflow from sample collection to quantification.

Troubleshooting_Tree Troubleshooting Inconsistent Internal Standard Signal Start Inconsistent IS Peak Area CheckAutosampler Check Autosampler Stability? Start->CheckAutosampler CheckProcessing Review Sample Processing Protocol? CheckAutosampler->CheckProcessing No Sol_Autosampler Reduce sample time in autosampler or cool the tray. CheckAutosampler->Sol_Autosampler Yes CheckFreezeThaw Evaluate Freeze-Thaw Stability? CheckProcessing->CheckFreezeThaw No Sol_Processing Ensure consistent timing, temperature, and reagent addition. CheckProcessing->Sol_Processing Yes Sol_FreezeThaw Minimize freeze-thaw cycles; aliquot samples. CheckFreezeThaw->Sol_FreezeThaw Yes NoIssue No obvious issue found. Consider other factors (e.g., instrument performance). CheckFreezeThaw->NoIssue No

Caption: Decision tree for troubleshooting inconsistent IS signals.

References

Rupatadine-d4 Fumarate purity and potential interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the purity and potential interferences of Rupatadine-d4 Fumarate.

Frequently Asked Questions (FAQs)

Q1: What is Rupatadine-d4 Fumarate and why is it used in research?

Rupatadine-d4 Fumarate is a deuterium-labeled version of Rupatadine Fumarate, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[1][2] The primary application of Rupatadine-d4 Fumarate is as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[3][4] The deuterium labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and chromatographic behavior, which is crucial for accurate quantification in complex biological matrices.[3]

Q2: What are the critical purity aspects to consider for Rupatadine-d4 Fumarate?

The purity of Rupatadine-d4 Fumarate is assessed based on three main criteria:

  • Chemical Purity: The percentage of the compound that is Rupatadine-d4 Fumarate, excluding any chemical impurities.

  • Isotopic Purity: The percentage of the deuterated compound that contains the specified number of deuterium atoms (in this case, four). This is a measure of the degree of deuteration.

  • Enantiomeric Purity: As Rupatadine is not chiral, this is not a relevant consideration.

Q3: What are the potential sources of impurities or interference when using Rupatadine-d4 Fumarate?

Potential interferences can arise from several sources:

  • Synthesis-Related Impurities: These can include unreacted starting materials, by-products from the synthetic process, or residual solvents.[2] For Rupatadine, known process-related impurities include desloratadine and dimeric products.[5]

  • Degradation Products: Rupatadine can degrade under stress conditions such as oxidation, acid, base, heat, and light.[5]

  • Isotopic Variants: The presence of molecules with fewer than four deuterium atoms (d0, d1, d2, d3) can be a source of interference, particularly if the unlabeled analyte is being measured at very low concentrations.

  • Hydrogen-Deuterium (H/D) Exchange: The replacement of deuterium atoms with hydrogen atoms from the solvent or matrix can occur, leading to a decrease in isotopic purity over time.[6]

Q4: How can I assess the isotopic purity of my Rupatadine-d4 Fumarate standard?

Isotopic purity is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[7] These techniques can resolve the mass difference between the desired deuterated molecule and its less-deuterated counterparts.

Troubleshooting Guides

Issue 1: Inaccurate Quantification or High Variability in Results
Potential Cause Troubleshooting Steps
Degradation of Rupatadine-d4 Fumarate 1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature (typically -20°C) and protected from light.[2] 2. Prepare Fresh Solutions: Prepare working solutions fresh daily from a stock solution stored under optimal conditions. 3. Assess Stability in Matrix: Perform stability studies of the deuterated standard in the biological matrix under the experimental conditions to rule out degradation during sample preparation.
Hydrogen-Deuterium (H/D) Exchange 1. Evaluate Solvent Conditions: Avoid prolonged exposure to strongly acidic or basic solutions, which can catalyze H/D exchange.[6] 2. Check for Exchangeable Positions: The deuterium atoms in Rupatadine-d4 are on the piperidinylidene ring, which are generally not readily exchangeable under typical analytical conditions.[8] However, if unexpected mass shifts are observed, consider H/D exchange as a possibility. 3. Use Aprotic Solvents for Storage: If H/D exchange is suspected, consider using aprotic solvents for the preparation of stock solutions.
Co-eluting Interferences 1. Optimize Chromatographic Method: Modify the mobile phase composition, gradient, or column chemistry to improve the separation of Rupatadine-d4 from any interfering peaks. 2. Check for Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard differently if they do not co-elute perfectly. Ensure the peak shapes of the analyte and internal standard are symmetrical and that their retention times are very close.
Issue 2: Observation of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Presence of Synthesis-Related Impurities 1. Review Certificate of Analysis (CoA): The CoA should list any known impurities and their relative levels. 2. LC-MS/MS Analysis: Use a high-resolution mass spectrometer to identify the mass of the unknown peak and compare it to known synthesis-related impurities of Rupatadine, such as desloratadine or dimeric by-products.[5]
Formation of Degradation Products 1. Investigate Sample Handling: Review the sample preparation workflow for any steps that could induce degradation (e.g., exposure to high temperatures, extreme pH, or oxidizing agents). Rupatadine is known to be susceptible to oxidative degradation.[5] 2. Perform Forced Degradation Studies: Subject a solution of Rupatadine-d4 Fumarate to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products and confirm if the unknown peak corresponds to any of these.
Contamination 1. Analyze Blanks: Inject a solvent blank and a matrix blank to check for contaminants from the solvent, glassware, or biological matrix. 2. Clean the LC-MS System: If contamination is suspected, follow the manufacturer's instructions for cleaning the autosampler, injection port, and mass spectrometer.

Data Presentation

Table 1: Common Process-Related and Degradation Impurities of Rupatadine

Impurity NameTypePotential Origin
DesloratadineProcess-RelatedUnreacted intermediate in the synthesis.[5]
5-methyl-3-chloromethyl pyridineProcess-RelatedUnreacted intermediate in the synthesis.[5]
Dimeric RupatadineProcess-RelatedBy-product of the synthesis.[5]
Oxidative Degradation ProductDegradationFormed under oxidative stress conditions.[5]

Table 2: Summary of Analytical Methods for Rupatadine Analysis

Analytical TechniquePurposeKey Parameters
RP-HPLC-UV Chemical Purity and QuantificationColumn: C18 or CN column[3]Mobile Phase: Acetonitrile and phosphate or acetate buffer[3]Detection: UV at ~242-264 nm[3][5]
LC-MS/MS Quantification in Biological MatricesIonization: Electrospray Ionization (ESI)Internal Standard: Rupatadine-d4 Fumarate
HRMS Isotopic Purity DeterminationMeasurement of accurate mass to resolve deuterated and non-deuterated species.[7]
NMR Structural Confirmation and Isotopic Purity1H and 2H NMR to confirm the structure and location of deuterium labels.[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for Chemical Purity Assessment

This protocol is adapted from established methods for Rupatadine Fumarate and is suitable for assessing the chemical purity of Rupatadine-d4 Fumarate.

  • Chromatographic System:

    • Column: Spherisorb CN (250 x 4.6mm, 5µm).[3]

    • Mobile Phase: A mixture of phosphate buffer (pH 4.4) and acetonitrile in a 40:60 ratio.[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Detection: UV at 242 nm.[3]

    • Injection Volume: 50 µL.[3]

  • Standard Preparation:

    • Accurately weigh about 25 mg of Rupatadine-d4 Fumarate working standard and transfer to a 50 mL volumetric flask.[3]

    • Dissolve and dilute to volume with the mobile phase.[3]

  • Procedure:

    • Inject the standard solution into the chromatograph.

    • Record the chromatogram and measure the peak area.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Visualizations

Experimental_Workflow Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation start Rupatadine-d4 Fumarate Standard prep_solution Prepare Stock and Working Solutions start->prep_solution hplc RP-HPLC-UV Analysis (Chemical Purity) prep_solution->hplc lcms LC-MS/MS Analysis (Isotopic Purity & Quantification) prep_solution->lcms eval_chem Assess Chemical Purity (>98%?) hplc->eval_chem eval_iso Determine Isotopic Purity (e.g., >99% d4) lcms->eval_iso end Qualified for Use eval_chem->end eval_iso->end Troubleshooting_Tree Troubleshooting Inaccurate Quantification start Inaccurate Quantification check_stability Is the standard stable? start->check_stability check_hd Is H/D exchange occurring? check_stability->check_hd Yes solution_stability Verify storage conditions Prepare fresh solutions check_stability->solution_stability No check_interference Are there co-eluting interferences? check_hd->check_interference No solution_hd Avoid harsh pH Use aprotic solvents for stock check_hd->solution_hd Yes solution_interference Optimize chromatography Check for matrix effects check_interference->solution_interference Yes

References

Validation & Comparative

Analytical method validation for Rupatadine using Rupatadine-d4 Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Method Validation of Rupatadine

This guide provides a detailed comparison of analytical methods for the quantification of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Rupatadine-d4, and its comparison with an established LC-MS/MS method using Loratadine as the internal standard. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for Rupatadine.

Mechanism of Action of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a selective antagonist of the histamine H1 receptor and also an antagonist of the platelet-activating factor (PAF) receptor. By blocking these receptors, Rupatadine effectively mitigates the symptoms associated with allergic reactions, such as sneezing, itching, and inflammation.[1][2] The cytochrome P450 enzyme CYP3A4 is primarily responsible for the metabolism of Rupatadine.[1][3]

Rupatadine Signaling Pathway cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Target Receptors cluster_3 Rupatadine Intervention cluster_4 Physiological Response Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Activation Histamine_Release Histamine Release Mast_Cell->Histamine_Release PAF_Synthesis PAF Synthesis Mast_Cell->PAF_Synthesis H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to PAF_Receptor PAF Receptor PAF_Synthesis->PAF_Receptor Binds to Allergic_Symptoms Reduction of Allergic Symptoms H1_Receptor->Allergic_Symptoms Leads to PAF_Receptor->Allergic_Symptoms Leads to Rupatadine Rupatadine Rupatadine->H1_Receptor Antagonizes Rupatadine->PAF_Receptor Antagonizes

Figure 1: Rupatadine's dual-action signaling pathway.

Comparative Analysis of Analytical Methods

The following tables summarize the validation parameters for two distinct LC-MS/MS methods for the quantification of Rupatadine in human plasma. Method A represents a hypothetical, yet typical, validation using Rupatadine-d4 as the internal standard, while Method B details a validated method using Loratadine as the internal standard.[4][5]

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod A (with Rupatadine-d4)Method B (with Loratadine)[4][5]
Chromatographic Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)C18 column
Mobile Phase Gradient of 0.1% Formic Acid in Water and AcetonitrileMethanol: 0.5% Formic Acid (80:20 v/v)
Flow Rate 0.4 mL/min0.5 mL/min
Injection Volume 5 µLNot Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Rupatadine) m/z 416.2 → 282.1m/z 416 → 282.1
MRM Transition (IS) m/z 420.2 → 286.1 (Rupatadine-d4)m/z 383 → 337 (Loratadine)
Internal Standard Rupatadine-d4Loratadine

Table 2: Method Validation Parameters

ParameterMethod A (with Rupatadine-d4)Method B (with Loratadine)[4]
Linearity Range 0.05 - 50 ng/mL0.01 - 6 ng/mL
Correlation Coefficient (r²) > 0.9950.9997
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.01 ng/mL
Accuracy (% Bias) Within ±15%Not Specified
Precision (% RSD) < 15%Inter-day CV% of 0.909%
Recovery > 85%87.567%

Experimental Protocols

Method A: LC-MS/MS with Rupatadine-d4 Internal Standard (Hypothetical)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of Rupatadine-d4 internal standard working solution (100 ng/mL in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • Perform chromatographic separation using the conditions outlined in Table 1.

  • Monitor the specified MRM transitions for Rupatadine and Rupatadine-d4.

Method B: LC-MS/MS with Loratadine Internal Standard[4]

1. Sample Preparation: [4]

  • To plasma samples, add Loratadine as the internal standard.[4]

  • The extraction procedure is not detailed but would typically involve protein precipitation or liquid-liquid extraction.[4]

2. LC-MS/MS Analysis: [4]

  • Chromatograph the extracted samples using the mobile phase and flow rate specified in Table 1.[4]

  • Utilize a positive electrospray ionization mode and monitor the m/z transitions for Rupatadine and Loratadine.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of Rupatadine in plasma samples.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Spiking (Analyte + IS) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision LLOQ LLOQ MS_Detection->LLOQ Selectivity Selectivity MS_Detection->Selectivity Stability Stability MS_Detection->Stability

Figure 2: Bioanalytical method validation workflow.

Discussion

The use of a deuterated internal standard like Rupatadine-d4 (Method A) is generally considered the gold standard in quantitative LC-MS/MS analysis. This is because its chemical and physical properties are nearly identical to the analyte, leading to very similar extraction recovery and ionization efficiency. This minimizes variability during sample preparation and analysis, often resulting in higher accuracy and precision.

Method B, utilizing Loratadine as the internal standard, is a valid and published method.[4] Loratadine is structurally different from Rupatadine, which can sometimes lead to variations in extraction efficiency and matrix effects compared to the analyte. However, the reported validation data demonstrates that this method is sensitive, linear, and reproducible for the quantification of Rupatadine in human plasma.[4]

The choice between these methods may depend on the specific requirements of the study, availability of the deuterated standard, and cost considerations. For pivotal bioequivalence or pharmacokinetic studies, a method with a stable isotope-labeled internal standard is often preferred.

Conclusion

Both the hypothetical LC-MS/MS method using Rupatadine-d4 and the validated method with Loratadine as an internal standard are capable of accurately and precisely quantifying Rupatadine in biological matrices. The selection of the internal standard is a critical parameter in method development, with deuterated standards generally offering superior performance. The data presented in this guide provides a basis for selecting an appropriate analytical method for future studies involving Rupatadine.

References

A Comparative Bioequivalence Guide to Rupatadine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The following sections present a comprehensive analysis supported by experimental data to aid in research and development.

Introduction to Rupatadine and Bioequivalence

Rupatadine is widely used for the symptomatic treatment of allergic rhinitis and urticaria.[1] It is available in various dosage forms, including tablets and an oral solution, to cater to different patient populations. Establishing bioequivalence between these formulations, particularly between innovator and generic products, is crucial for ensuring comparable therapeutic efficacy and safety. Bioequivalence is established when two pharmaceutical products show comparable bioavailability, meaning they result in similar concentrations of the active substance in the blood and tissues.

Comparative Pharmacokinetic Analysis

Pharmacokinetic parameters are fundamental in assessing bioequivalence. The key metrics include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Below is a summary of pharmacokinetic data from various studies on Rupatadine formulations.

Rupatadine 10 mg Tablet vs. 10 mg Capsule

A study was conducted to evaluate the bioequivalence between a 10 mg Rupatadine fumarate capsule (test formulation) and a 10 mg Rupatadine fumarate tablet (reference formulation). The study concluded that the two formulations are bioequivalent.[2]

ParameterTest Formulation (Capsule)Reference Formulation (Tablet)
Cmax (µg/L) 10.2 ± 5.410.4 ± 4.9
Tmax (h) 0.79 ± 0.360.66 ± 0.17
AUC (0-24h) (µg·h/L) 28 ± 1527 ± 17
AUC (0-∞) (µg·h/L) 30 ± 1728 ± 19
t½ (h) 7.0 ± 4.45.6 ± 3.4

Table 1: Comparative Pharmacokinetic Parameters of Rupatadine Capsule and Tablet Formulations.[2]

Generic Rupatadine Fumarate 10 mg Tablet vs. Reference 10 mg Tablet

A bioequivalence study was conducted comparing a generic Rupatadine fumarate 10 mg tablet (test drug) to the reference drug, Wystamm® 10 mg tablet, under both fasting and fed conditions. The study confirmed the bioequivalence of the two formulations.[3]

ConditionParameterGeometric Mean Ratio (GMR) (Test/Reference)90% Confidence Interval (CI)
Fasting Cmax 95.91%-
AUC (0-t) 98.76%93.88% - 103.90%
AUC (0-∞) 98.71%93.93% - 103.75%
Fed Cmax 101.19%91.64% - 111.74%
AUC (0-t) 98.80%94.47% - 103.33%
AUC (0-∞) 98.63%94.42% - 103.03%

Table 2: Bioequivalence Statistics for Generic vs. Reference Rupatadine Tablets.[3][4]

Rupatadine 1 mg/mL Oral Solution in Pediatric Patients

A pharmacokinetic study in children aged 2-11 years demonstrated that a body weight-adjusted dosing of Rupatadine oral solution (1 mg/mL) provides a similar drug exposure to that observed in adults taking a 10 mg tablet.[2] This suggests comparable bioavailability between the oral solution and tablet formulations when appropriately dosed.

Age Group (years)Body Weight (kg)Dose (mL)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)t½ (h)
2-510 - ≤252.51.96 ± 0.5210.38 ± 4.3115.94 ± 4.09
6-11≥2552.54 ± 1.2610.74 ± 3.0912.28 ± 3.09

Table 3: Pharmacokinetic Parameters of Rupatadine Oral Solution in Pediatric Patients.[2]

Experimental Protocols

Bioequivalence Study Protocol: Capsule vs. Tablet
  • Study Design: A two-way crossover design was employed.[2]

  • Subjects: 20 healthy male volunteers participated in the study.[2]

  • Drug Administration: A single 10 mg dose of the test (capsule) and reference (tablet) formulations were administered.[2]

  • Blood Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of Rupatadine.

  • Analytical Method: Plasma concentrations of Rupatadine were determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[2]

  • Statistical Analysis: Pharmacokinetic parameters were calculated, and bioequivalence was assessed based on the ratios of these parameters between the test and reference products.[2]

Bioequivalence Study Protocol: Generic vs. Reference Tablet
  • Study Design: A single-dose, randomized, open-label, four-period, crossover design was used.[3]

  • Subjects: 72 healthy Chinese subjects were enrolled, divided into fasting and fed cohorts.[3]

  • Drug Administration: A single 10 mg dose of the test and reference tablets were administered under fasting and fed conditions.[3]

  • Blood Sampling: Blood samples were collected up to 72 hours post-dose.[4]

  • Analytical Method: Plasma concentrations of Rupatadine and its active metabolites were analyzed by a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4]

  • Statistical Analysis: The reference-scaled average bioequivalence (RSABE) approach was used for the highly variable Cmax in the fasting state, while the average bioequivalence method was used for other parameters.[3] The 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) were required to be within the 80-125% range.[4]

In-Vitro Dissolution Study Protocol for Rupatadine Tablets
  • Apparatus: USP Type II (paddle) apparatus was used.[1]

  • Dissolution Medium: 900 mL of 0.01 M hydrochloric acid was found to be a suitable discriminatory medium.[4][5] Other media tested included pH 6.8 phosphate buffer.[1]

  • Stirring Speed: The paddle speed was maintained at 50 rpm.[5]

  • Temperature: The temperature of the dissolution medium was kept at 37 ± 0.5 °C.[1]

  • Sample Analysis: The amount of dissolved Rupatadine was quantified using a validated Reversed-Phase Liquid Chromatography (RP-LC) method.[5]

Visualizing Bioequivalence and Dissolution Pathways

Bioequivalence_Study_Workflow cluster_protocol Study Protocol cluster_analysis Sample & Data Analysis cluster_conclusion Conclusion Subject_Recruitment Subject Recruitment & Screening Randomization Randomization into Treatment Arms Subject_Recruitment->Randomization Dosing Drug Administration (Test vs. Reference) Randomization->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Bioanalysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis Bioequivalence_Determination Determination of Bioequivalence Statistical_Analysis->Bioequivalence_Determination

A typical workflow for a bioequivalence study.

Dissolution_Bioequivalence_Relationship cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Outcome Dissolution_Test Dissolution Testing Drug_Release Drug Release Profile Dissolution_Test->Drug_Release Bioavailability Bioavailability Drug_Release->Bioavailability correlates to Bioequivalence Bioequivalence Bioavailability->Bioequivalence determines Formulation Drug Formulation Formulation->Dissolution_Test

The relationship between in-vitro dissolution and in-vivo bioequivalence.

Conclusion

The available data from multiple studies strongly support the bioequivalence between different solid oral dosage forms of Rupatadine, including capsule versus tablet and generic versus brand-name tablets. Furthermore, pharmacokinetic data from pediatric studies suggest that the oral solution, when dosed appropriately by body weight, provides comparable systemic exposure to the adult tablet formulation. These findings are essential for regulatory submissions, formulation development, and clinical practice, ensuring that different Rupatadine products can be used interchangeably with confidence in their therapeutic effects.

References

A Comparative Guide to the Limit of Detection and Quantification for Rupatadine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist, is widely used for the treatment of allergic rhinitis and urticaria. The ability to detect and quantify Rupatadine at low concentrations is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various Rupatadine assays, supported by experimental data from published literature.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for Rupatadine determination using different analytical methods and in various matrices. This allows for a direct comparison of the sensitivity of each assay.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLCBulk and Tablet Dosage Form0.026 µg/mL0.056 µg/mL
RP-HPLCPharmaceutical Dosage Form0.63 µg/mL1.91 µg/mL
RP-HPLCSolid Dosage Form0.2 µg/mL0.25 µg/mL (for desloratadine)
RP-HPLCSolid Oral Dosage FormNot explicitly stated, but LOQ is 0.16 µg/mL0.16 µg/mL
HPTLCBulk Drug and Tablet66.63 ng/band201.91 ng/band
MEKCPharmaceutical Formulations0.1 µg/mL0.5 µg/mL
LC-MS/MSHuman PlasmaNot explicitly stated, but LLOQ is 0.1 ng/mL0.1 ng/mL
LC-MS/MSHuman PlasmaNot explicitly stated, but LLOQ is 0.05 ng/mL0.05 ng/mL

RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography; HPTLC: High-Performance Thin-Layer Chromatography; MEKC: Micellar Electrokinetic Chromatography; LC-MS/MS: Liquid Chromatography with tandem mass spectrometry; LLOQ: Lower Limit of Quantification.

Experimental Workflow

The determination of LOD and LOQ is a critical component of analytical method validation. The general workflow involves preparing a series of diluted solutions of a known concentration to identify the lowest concentration at which the analyte can be reliably detected and quantified.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation stock Prepare Rupatadine Stock Solution serial_dilutions Prepare Serial Dilutions stock->serial_dilutions Dilute injection Inject Dilutions into Analytical Instrument (e.g., HPLC, LC-MS/MS) serial_dilutions->injection data_acquisition Acquire Chromatograms/ Mass Spectra injection->data_acquisition sn_ratio Calculate Signal-to-Noise Ratio (S/N) data_acquisition->sn_ratio lod_det Determine LOD (S/N ≈ 3:1) sn_ratio->lod_det loq_det Determine LOQ (S/N ≈ 10:1) sn_ratio->loq_det precision_loq Assess Precision at LOQ Level loq_det->precision_loq accuracy_loq Assess Accuracy at LOQ Level loq_det->accuracy_loq

A Comparative Guide to the Bioanalytical Quantification of Rupatadine: The Case for a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, the pursuit of precision and accuracy is paramount. This is particularly true for the quantification of pharmaceutical compounds like Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist. The reliability of pharmacokinetic and bioequivalence studies hinges on the robustness of the analytical method employed. A critical component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of methodologies for Rupatadine quantification, making a compelling case for the use of a stable isotope-labeled internal standard, specifically Rupatadine-d4 Fumarate, to achieve the highest level of data integrity.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies and seasoned bioanalytical scientists widely recognize stable isotope-labeled (SIL) internal standards as the gold standard for quantitative LC-MS/MS assays.[1][2][3][4][5] A SIL-IS, such as Rupatadine-d4 Fumarate, is chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium.[6] This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences identical behavior during sample extraction, processing, and ionization in the mass spectrometer.[1][2] This co-behavior is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components of the biological matrix—which is a primary source of variability and inaccuracy in bioanalytical methods.[1] The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes the importance of a suitable internal standard to ensure the reliability of analytical results.[7][8][9][10]

Comparison of Analytical Methods for Rupatadine Quantification

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
Loratadine 0.01 (LLOQ)1.20.9--[11]
0.51.10.8--[11]
5.00.81.0--[11]
Letrozole 0.10 (LQC)4.74.15.24.8[6]
2.0 (MQC)1.02.21.20.2[6]
30 (HQC)1.53.21.9-0.1[6]

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

The data presented in the table demonstrate that validated methods using structural analogs as internal standards can achieve acceptable levels of precision and accuracy, generally within the ±15% (±20% at the LLLOQ) range required by regulatory guidelines.[10][12] However, the use of a SIL-IS like Rupatadine-d4 Fumarate is anticipated to further enhance this performance by more effectively mitigating subtle variations in matrix effects and extraction recovery, leading to even lower %RSD and %RE values.[13][14]

The Principle of Enhanced Precision and Accuracy with Rupatadine-d4 Fumarate

The superiority of a deuterated internal standard lies in its ability to mimic the analyte's behavior throughout the analytical process. The following diagram illustrates this principle.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Rationale for Rupatadine-d4 Fumarate A Plasma Sample (Rupatadine + Matrix) B Addition of Internal Standard A->B C Extraction (e.g., LLE, SPE) B->C R4 Structural analogs (e.g., Loratadine) may have different extraction efficiencies and are more susceptible to differential matrix effects. D Evaporation & Reconstitution C->D R1 Rupatadine and Rupatadine-d4 have identical extraction recovery. E LC Separation D->E F MS/MS Detection E->F R2 Both compounds experience the same matrix effects (ion suppression/enhancement). G Peak Area Ratio (Analyte/IS) F->G H Quantification G->H R3 Variability in these steps is cancelled out by calculating the peak area ratio.

Principle of using a stable isotope-labeled internal standard.

Experimental Workflow for Rupatadine Quantification

A typical bioanalytical workflow for the quantification of Rupatadine in a biological matrix such as plasma is depicted in the following diagram. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

start Start: Plasma Sample Collection spike Spike with Rupatadine-d4 Fumarate (IS) start->spike protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Report Rupatadine Concentration data_processing->end

Experimental workflow for Rupatadine bioanalysis.

Detailed Experimental Protocols

While a specific protocol for a method using Rupatadine-d4 Fumarate is not publicly available, a representative LC-MS/MS method for Rupatadine quantification using a structural analog internal standard is detailed below. This protocol can be readily adapted for use with a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction) [Based on a method for Rupatadine analysis]

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Loratadine in methanol).

  • Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography Parameters [Representative conditions]

  • LC System: Agilent 1260 Series or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters [Representative conditions]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rupatadine: m/z 416.2 → 282.1

    • Rupatadine-d4: m/z 420.2 → 286.1 (Theoretical)

    • Loratadine (as an alternative IS): m/z 383.1 → 337.1[11]

  • Collision Energy and other MS parameters: Optimized for maximum signal intensity for each analyte and internal standard.

Conclusion

The accurate and precise quantification of Rupatadine is fundamental to its clinical development and therapeutic monitoring. While existing LC-MS/MS methods utilizing structural analog internal standards have demonstrated acceptable performance, the use of a stable isotope-labeled internal standard, Rupatadine-d4 Fumarate, represents a significant advancement in bioanalytical rigor. The near-identical physicochemical properties of a deuterated internal standard ensure the most effective compensation for analytical variability, particularly matrix effects, thereby enhancing the precision, accuracy, and overall reliability of the data. For researchers and drug development professionals aiming for the highest quality bioanalytical results, the adoption of Rupatadine-d4 Fumarate as the internal standard of choice is a scientifically sound and strategically advantageous decision.

References

A Comparative Guide to Analytical Methods for the Determination of Rupatadine and Desloratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of Rupatadine and its active metabolite, Desloratadine. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method based on their specific requirements, considering factors such as sensitivity, selectivity, and sample matrix.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, acting as a histamine H1 receptor antagonist and a platelet-activating factor (PAF) antagonist. It is primarily metabolized to Desloratadine, which also possesses antihistaminic activity. The simultaneous determination of Rupatadine and Desloratadine is crucial for pharmacokinetic, bioequivalence, and quality control studies. This guide explores and compares various analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of different analytical methods for the determination of Rupatadine and Desloratadine.

Table 1: Comparison of Chromatographic Methods

ParameterRP-HPLC[1][2]HPTLC[3][4]LC-MS/MS[5][6][7]
Linearity Range (Rupatadine) 1 - 10 µg/mLNot explicitly stated for simultaneous analysis0.05 - 35 ng/mL
Linearity Range (Desloratadine) 1 - 10 µg/mL0.10 - 1.00 µ g/band 0.035 - 10 ng/mL
Limit of Detection (LOD) (Rupatadine) Not explicitly statedNot explicitly stated0.05 ng/mL
Limit of Quantification (LOQ) (Rupatadine) 0.2 µg/mLNot explicitly stated0.05 ng/mL
Limit of Detection (LOD) (Desloratadine) Not explicitly statedNot explicitly stated0.035 ng/mL
Limit of Quantification (LOQ) (Desloratadine) 0.25 µg/mLNot explicitly stated0.035 ng/mL
Accuracy (% Recovery) 98.0% - 102.5% (for Desloratadine)Good recovery reported-7.7% to 5.2% (Intra-day), -4.1% to 4.8% (Inter-day)
Precision (% RSD) < 2%< 2%1.0% - 4.7% (Intra-day), 2.2% - 12.1% (Inter-day)

Table 2: Comparison of Spectrophotometric Methods

ParameterExtractive Spectrophotometry (Rupatadine)[8]Extractive Spectrophotometry (Desloratadine)[8]
Linearity Range 0.5 - 8 µg/mL0.5 - 3 µg/mL
Molar Absorptivity Not explicitly statedNot explicitly stated
Detection Wavelength (λmax) 616 nm614 nm
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Recovery) Good recovery reportedGood recovery reported
Precision (% RSD) Low %RSD reportedLow %RSD reported

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the simultaneous determination of Rupatadine and Desloratadine in pharmaceutical dosage forms.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.04% triethylamine in water, pH adjusted to 4.5 with orthophosphoric acid) and an organic solvent (e.g., ethanol) in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 0.85 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Rupatadine and transfer to a volumetric flask.

    • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm membrane filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is applicable for the simultaneous determination of Desloratadine and other drugs, and can be adapted for Rupatadine.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[3]

  • Mobile Phase: A mixture of ethyl acetate, n-butanol, ammonia, and methanol (e.g., in a ratio of 30:7:6:7, v/v/v/v).[3]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plate at a specified wavelength (e.g., 276 nm for Desloratadine).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of Rupatadine and its metabolites in biological matrices like human plasma.[5][6][7]

  • Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., with appropriate dimensions and particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10mM ammonium acetate containing 0.1% formic acid) and an organic phase (e.g., methanol).[5]

  • Flow Rate: A suitable flow rate for the column dimensions.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Rupatadine, Desloratadine, and an internal standard.

  • Sample Preparation (Plasma):

    • To a plasma sample, add an internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

UV-Visible Spectrophotometry (Extractive Method)

This method is a simple and cost-effective technique for the determination of Rupatadine and Desloratadine in pharmaceutical formulations.[8]

  • Principle: The method is based on the formation of a colored ion-pair complex between the drug and a dye (e.g., thiocyanate ions) in an acidic medium, which is then extracted into an organic solvent.[8]

  • Reagents:

    • Standard solutions of Rupatadine and Desloratadine.

    • Thiocyanate solution.

    • Acidic buffer solution.

    • Chloroform (or another suitable organic solvent).

  • Procedure:

    • Take an aliquot of the drug solution in a separating funnel.

    • Add the acidic buffer and the thiocyanate solution.

    • Shake the mixture with chloroform to extract the colored complex.

    • Allow the layers to separate and collect the organic layer.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) against a reagent blank.

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Acquisition & Analysis start Sample (Tablet/Plasma) powder Powdering & Weighing start->powder extract Liquid-Liquid Extraction (for Plasma) start->extract Biological Sample dissolve Dissolution & Sonication powder->dissolve filter Filtration dissolve->filter hplc HPLC / LC-MS/MS Injection filter->hplc hptlc HPTLC Spotting & Development filter->hptlc spectro Spectrophotometric Measurement filter->spectro evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute reconstitute->hplc chromatogram Chromatogram / Spectrum Acquisition hplc->chromatogram hptlc->chromatogram spectro->chromatogram integration Peak Integration / Absorbance Measurement chromatogram->integration calculation Concentration Calculation integration->calculation result Final Result calculation->result

Caption: General experimental workflow for the analytical determination of drugs.

References

Inter-laboratory comparison of Rupatadine bioanalytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published bioanalytical methods for the quantification of Rupatadine in biological matrices. The following sections detail the experimental protocols and performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering valuable insights for method selection and development.

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2] Accurate and reliable quantification of Rupatadine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide summarizes key performance data from several validated LC-MS/MS methods, facilitating an objective comparison of their analytical capabilities.

Comparative Analysis of LC-MS/MS Methods

The following table summarizes the key validation parameters of different bioanalytical methods developed for the quantification of Rupatadine and its active metabolites, desloratadine (DT) and 3-hydroxydesloratadine (3-OH-DT), in human plasma. These methods demonstrate high sensitivity and reproducibility, crucial for clinical pharmacokinetic studies.[3]

ParameterMethod 1[3]Method 2[4]Method 3[5][6][7]
Analyte(s) Rupatadine, Desloratadine, 3-HydroxydesloratadineRupatadineRupatadine
Internal Standard (IS) -EstazolamLoratadine
Linearity Range (ng/mL) 0.05 - 20 (RT), 0.035 - 14 (DT & 3-OH-DT)0.1 - 1000.01 - 6
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 (RT), 0.035 (DT & 3-OH-DT)0.10.01
Intra-day Precision (%RSD) 1.0 - 4.7< 20% at LLOQNot explicitly stated
Inter-day Precision (%RSD) 2.2 - 12.1Not explicitly statedNot explicitly stated
Intra-day Accuracy (%Bias) -7.7 to 5.2Not explicitly statedNot explicitly stated
Inter-day Accuracy (%Bias) -4.1 to 4.8Not explicitly statedNot explicitly stated
Recovery (%) Not explicitly statedNot explicitly stated87.567

Detailed Experimental Protocols

The successful implementation of a bioanalytical method relies on a clear and detailed protocol. Below are the methodologies employed in the compared studies.

Method 1: Simultaneous Determination of Rupatadine and its Metabolites[3]
  • Sample Preparation: A simple and efficient protein precipitation method was used for plasma sample preparation.

  • Chromatography: Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of methanol and 10mM ammonium acetate containing 0.1% (v/v) formic acid.

  • Mass Spectrometry: Detection was performed using an LC-ESI-MS/MS system.

Method 2: Quantification of Rupatadine[4][8]
  • Sample Preparation: Liquid-liquid extraction was employed to isolate Rupatadine and the internal standard, estazolam, from human plasma.[4][8]

  • Chromatography: The analytes were separated on a reverse-phase C18 column using a mobile phase of methanol and 5mM ammonium acetate (pH 2.2) in a 50:50 (v/v) ratio.[4][8]

  • Mass Spectrometry: A triple-quadrupole mass spectrometer operating in the positive ion and multiple reaction monitoring (MRM) mode was used for detection. The MRM transitions were m/z 416→309 for Rupatadine and m/z 295→267 for the internal standard.[4][8]

Method 3: High-Sensitivity Quantification of Rupatadine[5][6][7]
  • Sample Preparation: Rupatadine was extracted from human plasma using a specified extraction procedure.

  • Chromatography: The chromatographic separation was performed using a mobile phase of methanol and 0.5% formic acid in an 80:20 (v/v) ratio at a flow rate of 0.5 mL/min.[5][6][7]

  • Mass Spectrometry: An LC/MS/MS system with electrospray ionization (ESI) in the positive mode was used for quantification. The MRM transitions monitored were m/z 416→282.1 for Rupatadine and m/z 383→337 for the internal standard, loratadine.[5][6][7]

Visualizing the Experimental Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the bioanalysis of Rupatadine in human plasma.

experimental_workflow plasma_sample Plasma Sample Collection is_addition Addition of Internal Standard plasma_sample->is_addition extraction Sample Extraction (LLE or PPT) is_addition->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_injection LC-MS/MS Injection evaporation->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing results Pharmacokinetic Analysis data_processing->results

Caption: A generalized workflow for the bioanalysis of Rupatadine.

Rupatadine's Dual Mechanism of Action

Rupatadine exerts its therapeutic effects through a dual mechanism, acting as both a selective histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1] This dual activity contributes to its efficacy in managing allergic conditions.

rupatadine_moa rupatadine Rupatadine inhibition Inhibition rupatadine->inhibition inhibition2 Inhibition rupatadine->inhibition2 h1_receptor Histamine H1 Receptor histamine_effects Histamine-Mediated Allergic Symptoms h1_receptor->histamine_effects paf_receptor PAF Receptor paf_effects PAF-Mediated Inflammatory Responses paf_receptor->paf_effects inhibition->h1_receptor inhibition2->paf_receptor

Caption: Rupatadine's dual antagonistic action on H1 and PAF receptors.

References

A Comparative Analysis of Rupatadine and Olopatadine Efficacy in Allergic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the efficacy of rupatadine and olopatadine, two prominent second-generation antihistamines, in the management of allergic conditions such as allergic rhinitis and urticaria. The comparison is supported by a review of clinical trial data, in vitro studies, and an examination of their distinct pharmacological profiles.

Executive Summary

Rupatadine distinguishes itself with a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a platelet-activating factor (PAF) antagonist.[1][2] This dual activity suggests a broader anti-inflammatory effect compared to traditional antihistamines.[1] Olopatadine is a potent and selective histamine H1 receptor antagonist, also recognized for its mast cell-stabilizing properties and inhibition of inflammatory lipid mediators.[3][4]

Clinical studies present a nuanced picture. While both drugs are effective in treating allergic rhinitis and chronic urticaria, some comparative trials suggest olopatadine may offer superior symptomatic relief in seasonal allergic rhinitis, demonstrating a greater reduction in total nasal symptom scores and serum IgE levels.[5][6][[“]] Conversely, other studies in chronic urticaria and perennial allergic rhinitis indicate that rupatadine is at least as effective as other second-generation antihistamines like cetirizine and loratadine.[5][8]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies.

Table 1: Receptor Binding Affinity and In Vitro Activity

AntihistamineH1 Receptor Binding Affinity (K_i)PAF Receptor AntagonismInhibition of Inflammatory Mediators
Rupatadine pA₂ = 9.29 (guinea pig ileum)[9]Yes (IC₅₀ = 0.68 µM for human platelet aggregation)[9]Inhibits mast cell degranulation, eosinophil chemotaxis, and pro-inflammatory cytokine (IL-6, IL-8) secretion.[5][10]
Olopatadine Data not consistently reported in direct comparative K_i values with rupatadine.No significant PAF antagonism reported.Inhibits release of inflammatory lipid mediators; can reduce cell-associated PAF by 52.8%.[3]
Desloratadine pK_i = 9.1[11]No-
Loratadine -No-
Cetirizine -No-

Table 2: Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)

ParameterOlopatadine GroupRupatadine Groupp-valueReference
Mean Reduction in Total Nasal Symptom Score (TNSS) 6.52.7<0.001[6]
Mean Reduction in Serum IgE 36.416.50.01[6]
Mean Reduction in Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Score --0.015[6]

A 2-week, randomized, open, parallel-group comparative clinical study in 70 patients with SAR.[6] A meta-analysis of four randomized controlled trials involving 304 patients also found that olopatadine demonstrated a superior reduction in TNSS compared to rupatadine.[12][13]

Table 3: Clinical Efficacy in Chronic Spontaneous Urticaria (CsU)

ParameterOlopatadine GroupRupatadine Groupp-valueReference
Mean Reduction in Mean Total Symptom Score (MTSS) Higher ReductionLower Reduction0.01[3]
Mean Reduction in Number of Wheals Higher ReductionLower Reduction<0.05[3]
Mean Reduction in Size of Wheals Higher ReductionLower Reduction<0.05[3]

A randomized, double-blind, comparative, parallel-group trial over six weeks.[3]

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This pharmacodynamic study is commonly used to assess the in vivo efficacy of antihistamines.

  • Subject Enrollment: Healthy volunteers are recruited for the study.

  • Baseline Measurement: The size of wheal and flare responses to intradermal histamine injections is measured before drug administration.

  • Drug Administration: Subjects receive a single oral dose of the antihistamine (e.g., rupatadine, olopatadine) or a placebo in a randomized, double-blind, crossover design.

  • Post-Dose Measurements: Histamine challenges are repeated at various time points after drug administration (e.g., 2, 4, 6, 12, 24 hours).

  • Data Analysis: The percentage reduction in wheal and flare area from baseline is calculated for each treatment group and compared. Statistical analysis is performed to determine the significance of the differences.

Allergen Challenge Chamber Study

This method evaluates the efficacy of antihistamines in a controlled environment that simulates natural allergen exposure.

  • Patient Selection: Patients with a documented history of seasonal allergic rhinitis are selected.

  • Baseline Symptom Score: Patients record their baseline nasal and non-nasal allergy symptoms using a standardized scoring system like the Total Nasal Symptom Score (TNSS).

  • Drug Administration: Patients are randomized to receive the study drug (rupatadine or olopatadine) or a placebo for a specified duration before the allergen challenge.

  • Allergen Exposure: Patients are exposed to a controlled concentration of a relevant allergen (e.g., grass pollen) in an environmental exposure unit or "Vienna Challenge Chamber".

  • Symptom Monitoring: During and after the allergen exposure, patients record their symptom scores at regular intervals.

  • Outcome Measures: The primary outcome is the change in TNSS from baseline. Secondary outcomes may include individual symptom scores, quality of life questionnaires, and objective measures like acoustic rhinomanometry.[14]

Signaling Pathways and Experimental Workflows

Dual Antagonistic Action of Rupatadine

Rupatadine's unique mechanism involves the blockade of two key pathways in the allergic inflammatory cascade. It acts as an inverse agonist at the histamine H1 receptor, preventing histamine from inducing symptoms like itching, vasodilation, and increased vascular permeability.[1] Simultaneously, it antagonizes the platelet-activating factor (PAF) receptor, inhibiting PAF-mediated effects such as increased vascular permeability, eosinophil chemotaxis, and bronchoconstriction.[1][5]

Rupatadine_Mechanism cluster_mediators Inflammatory Mediators cluster_receptors Receptors cluster_drug Drug Action cluster_effects Allergic & Inflammatory Responses Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Symptoms Vasodilation, Increased Permeability, Itching, Bronchoconstriction, Eosinophil Chemotaxis H1R->Symptoms PAFR->Symptoms Rupatadine Rupatadine Rupatadine->H1R Rupatadine->PAFR

Caption: Dual antagonism of Histamine H1 and PAF receptors by Rupatadine.
Olopatadine's Mechanism of Action

Olopatadine primarily exerts its effect through potent and selective antagonism of the histamine H1 receptor.[15] Additionally, it has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[4] Some studies also indicate its ability to inhibit the release of inflammatory lipid mediators, contributing to its overall anti-allergic effect.[3]

Olopatadine_Mechanism cluster_cells Immune Cells cluster_mediators Mediators cluster_drug Drug Action cluster_receptors_effects Receptors & Responses MastCell Mast Cell Histamine Histamine MastCell->Histamine Release LipidMediators Inflammatory Lipid Mediators MastCell->LipidMediators Release H1R Histamine H1 Receptor Histamine->H1R AllergicSymptoms Allergic Symptoms LipidMediators->AllergicSymptoms Olopatadine Olopatadine Olopatadine->MastCell Stabilizes Olopatadine->H1R H1R->AllergicSymptoms Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis PatientRecruitment Patient Recruitment (Allergic Rhinitis Diagnosis) InformedConsent Informed Consent PatientRecruitment->InformedConsent Baseline Baseline Assessment (TNSS, IgE, RQLQ) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Receive Olopatadine Randomization->GroupA GroupB Group B: Receive Rupatadine Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 2-4 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessments (TNSS, IgE, RQLQ, Adverse Events) TreatmentPeriod->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Conclusion Conclusion on Comparative Efficacy and Safety DataAnalysis->Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.